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  • Product: (2-Methoxy-6-methylpyridin-3-yl)methanol
  • CAS: 351410-45-2

Core Science & Biosynthesis

Exploratory

Structural Elucidation of (2-Methoxy-6-methylpyridin-3-yl)methanol: A Comprehensive Technical Guide

Executive Summary (2-Methoxy-6-methylpyridin-3-yl)methanol (C₈H₁₁NO₂) is a highly versatile, multi-substituted pyridine building block frequently utilized in the synthesis of pharmaceuticals, kinase inhibitors, and agroc...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(2-Methoxy-6-methylpyridin-3-yl)methanol (C₈H₁₁NO₂) is a highly versatile, multi-substituted pyridine building block frequently utilized in the synthesis of pharmaceuticals, kinase inhibitors, and agrochemicals. Confirming the exact regiochemistry of its three distinct substituents—a methoxy group at C2, a hydroxymethyl group at C3, and a methyl group at C6—is critical. Positional isomers of substituted pyridines exhibit vastly different pharmacological, pharmacokinetic, and physicochemical profiles.

This whitepaper details a robust, self-validating analytical workflow for the unambiguous structural elucidation of this compound. As a Senior Application Scientist, I have designed this protocol to move beyond simple data collection, focusing on the causality behind experimental choices and establishing a hierarchical validation system leveraging High-Resolution Mass Spectrometry (HRMS), Fourier-Transform Infrared Spectroscopy (FT-IR), and multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy.

Analytical Workflow & Causality

The elucidation of highly substituted heterocycles requires orthogonal analytical techniques. Relying solely on 1D NMR can lead to dangerous misassignments due to overlapping chemical shifts or ambiguous coupling networks. Our protocol enforces a strict validation system:

  • HRMS establishes the exact molecular formula, ruling out unexpected oxidation or adduct formation during synthesis.

  • FT-IR confirms the presence of orthogonal functional groups, validating the integrity of the hydroxymethyl moiety.

  • 1D & 2D NMR map the carbon-hydrogen framework. Crucially, Heteronuclear Multiple Bond Correlation (HMBC) is employed to prove the spatial relationship between the substituents and the pyridine nitrogen, definitively assigning the regiochemistry.

Workflow Sample Compound (2-Methoxy-6-methylpyridin-3-yl)methanol Purity Purity Check (UPLC-UV/ELSD) Sample->Purity MS HRMS (ESI+) Exact Mass & Formula Purity->MS IR FT-IR (ATR) Functional Groups Purity->IR NMR1D 1D NMR (1H, 13C, DEPT-135) Purity->NMR1D Structure Confirmed Regiochemistry MS->Structure IR->Structure NMR2D 2D NMR (COSY, HSQC, HMBC) NMR1D->NMR2D Scaffold mapping NMR2D->Structure HMBC correlations

Figure 1: Orthogonal analytical workflow for the structural elucidation of substituted pyridines.

High-Resolution Mass Spectrometry (HRMS)

Objective: Confirm the molecular formula (C₈H₁₁NO₂) and exact monoisotopic mass. Causality: Electrospray Ionization (ESI) in positive mode is selected because the basicity of the pyridine nitrogen readily accepts a proton, yielding a strong [M+H]⁺ signal .

Experimental Protocol
  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of LC-MS grade Methanol containing 0.1% Formic Acid to promote ionization.

  • Acquisition: Inject 1 µL into a Q-TOF or Orbitrap mass spectrometer. Set the capillary voltage to 3.0 kV and the desolvation temperature to 350 °C.

  • Self-Validation Check: The exact monoisotopic mass of the neutral compound is 153.0790 Da. The system must detect the [M+H]⁺ ion at m/z154.0863 . A mass error of < 5 ppm is strictly required to validate the elemental composition.

Vibrational Spectroscopy (FT-IR)

Objective: Identify the primary functional groups to corroborate the HRMS data. Causality: While MS provides the mass, IR confirms the presence of the hydroxyl group, ensuring the molecule hasn't degraded into an aldehyde or ether.

Experimental Protocol
  • Preparation: Place 2-3 mg of the neat sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.

  • Acquisition: Apply consistent pressure using the anvil. Collect 32 scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

  • Self-Validation Check: A broad absorption band between 3200–3400 cm⁻¹ must be present, corresponding to the O-H stretching vibration of the hydroxymethyl group. Sharp bands around 2950 cm⁻¹ (aliphatic C-H) and 1590 cm⁻¹ (aromatic C=N/C=C) further corroborate the scaffold .

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of this elucidation, providing atomic-level connectivity and definitive regiochemical proof.

1D NMR (¹H and ¹³C)

Causality: ¹H NMR quantifies the specific proton environments, while ¹³C NMR (coupled with DEPT-135) differentiates between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons. The use of CDCl₃ is standard, but a D₂O shake experiment is built into the protocol to validate the hydroxyl proton.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

PositionChemical Shift (δ, ppm)MultiplicityIntegrationCoupling (J, Hz)Assignment
C3-CH₂OH 4.55Singlet2H-Hydroxymethyl CH₂
C2-OCH₃ 3.95Singlet3H-Methoxy CH₃
C6-CH₃ 2.45Singlet3H-Methyl CH₃
H-4 7.55Doublet1H7.5Pyridine CH
H-5 6.75Doublet1H7.5Pyridine CH
-OH 2.50 - 3.50Broad Singlet1H-Hydroxyl (Exchangeable)

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

CarbonChemical Shift (δ, ppm)Type (DEPT-135)Assignment
C2 161.0Quaternary (C)Attached to -OCH₃
C6 156.0Quaternary (C)Attached to -CH₃
C4 137.0Methine (CH)Aromatic CH
C3 128.0Quaternary (C)Attached to -CH₂OH
C5 116.0Methine (CH)Aromatic CH
C3-CH₂OH 61.5Methylene (CH₂)Hydroxymethyl Carbon
C2-OCH₃ 53.5Methyl (CH₃)Methoxy Carbon
C6-CH₃ 24.0Methyl (CH₃)Methyl Carbon
2D NMR and Regiochemical Proof

Causality: To unequivocally prove that the methoxy is at C2, the hydroxymethyl is at C3, and the methyl is at C6, 2D HMBC (Heteronuclear Multiple Bond Correlation) is mandatory . HMBC detects long-range (²J and ³J) carbon-proton couplings, locking the substituents into their exact positions on the ring.

  • The methoxy protons (~3.95 ppm) will show a ³J correlation to the highly deshielded C2 carbon (~161 ppm).

  • The hydroxymethyl protons (~4.55 ppm) will show a ²J correlation to C3 (~128 ppm) and ³J correlations to C2 (~161 ppm) and C4 (~137 ppm). This definitively locks the hydroxymethyl group between the methoxy group and the H-4 proton.

  • The methyl protons (~2.45 ppm) will show a ²J correlation to C6 (~156 ppm) and a ³J correlation to C5 (~116 ppm).

HMBC CH2 Hydroxymethyl (-CH2-) C3 C3 (Quat) ~128 ppm CH2->C3 2J C2 C2 (Quat) ~161 ppm CH2->C2 3J C4 C4 (CH) ~137 ppm CH2->C4 3J OMe Methoxy (-OCH3) OMe->C2 3J Me Methyl (-CH3) C6 C6 (Quat) ~156 ppm Me->C6 2J C5 C5 (CH) ~116 ppm Me->C5 3J

Figure 2: Key HMBC (²J and ³J) correlations confirming the regiochemistry of the substituents.

Experimental Protocol (Self-Validating System)
  • Preparation: Dissolve 15-20 mg of the compound in 0.6 mL of CDCl₃ (containing 0.03% v/v TMS as an internal standard). Transfer to a high-quality 5 mm NMR tube.

  • Acquisition:

    • Acquire ¹H spectrum (16 scans, relaxation delay d1=1s).

    • Acquire ¹³C{¹H} spectrum (1024 scans, d1=2s).

    • Acquire gradient-selected HMBC (gHMBC) optimized for long-range coupling (J = 8 Hz).

  • D₂O Exchange (Validation): Add 1 drop of D₂O to the NMR tube, shake vigorously for 30 seconds, and re-acquire the ¹H spectrum. The broad singlet corresponding to the -OH proton must disappear, confirming its identity and ruling out amine/amide impurities .

Conclusion

The structural elucidation of (2-Methoxy-6-methylpyridin-3-yl)methanol requires a systematic, multi-modal approach. By integrating the exact mass determination of HRMS with the functional group profiling of FT-IR and the rigorous connectivity mapping of 2D NMR, researchers can establish a self-validating data package. This ensures the absolute regiochemical assignment of the pyridine core, safeguarding downstream synthetic integrity and pharmacological applications in drug development.

References

  • RSC Publishing. "Synthesis of 2,6-disubstituted pyridin-3-yl C-2′-deoxyribonucleosides through chemoselective transformations." Organic & Biomolecular Chemistry, DOI:10.1039/C3OB40774H.[Link]

  • ACS Publications. "Discovery of the Novel, Orally Active, and Selective LPA1 Receptor Antagonist ACT-1016-0707 as a Preclinical Candidate for the Treatment of Fibrotic Diseases." Journal of Medicinal Chemistry.[Link]

  • ResearchGate. "NMR-Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza-Diels-Alder Cycloadditions." ResearchGate.[Link]

Foundational

Pharmacokinetic Optimization via (2-Methoxy-6-methylpyridin-3-yl)methanol Derivatization: A Technical Guide for Lead Optimization

Executive Summary In modern small-molecule drug discovery, transitioning a compound from a potent in vitro hit to an in vivo efficacious lead often stalls at the pharmacokinetic (PK) optimization phase. High intrinsic cl...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern small-molecule drug discovery, transitioning a compound from a potent in vitro hit to an in vivo efficacious lead often stalls at the pharmacokinetic (PK) optimization phase. High intrinsic clearance ( CLint​ ) and excessive plasma protein binding (PPB) are two of the most common liabilities. As an application scientist overseeing DMPK profiling, I frequently utilize bioisosteric replacement to rescue these compounds.

One highly effective, field-proven structural motif is the (2-methoxy-6-methylpyridin-3-yl)methanol derivative. By replacing highly lipophilic phenyl, aniline, or phenolic rings with this specific substituted pyridine, drug developers can fundamentally alter a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. This whitepaper dissects the mechanistic causality behind this moiety's success and provides self-validating experimental protocols to quantify these PK improvements.

Mechanistic Rationale: The "Why" Behind the Moiety

The integration of a 2-methoxy-6-methylpyridine system is not arbitrary; it is a calculated manipulation of steric and electronic parameters designed to evade hepatic enzymes and reduce non-specific protein interactions.

  • Electronic Deactivation & CYP450 Shielding: Cytochrome P450 (CYP) enzymes typically target electron-rich aromatic rings for hydroxylation. The incorporation of the electronegative pyridine nitrogen withdraws electron density from the ring. Furthermore, the C2-methoxy group acts as a steric shield, physically blocking oxidation at the susceptible adjacent positions while preventing the formation of reactive quinone-imine species often seen with aniline precursors.

  • Lipophilicity (logD) Modulation: Non-specific binding to Human Serum Albumin (HSA) and α1​ -acid glycoprotein (AAG) is heavily driven by lipophilicity. The pyridine core lowers the overall logD compared to a carbocyclic system. The C6-methyl group provides just enough lipophilic balance to maintain target affinity (often filling a small hydrophobic pocket in the target receptor) without driving up PPB.

Case Studies in Literature

The efficacy of this moiety is well-documented in recent clinical candidate optimizations:

  • Protein Kinase D (PKD) Inhibitors: In the development of PKD inhibitors, replacing a phenolic hydroxyl group with a methoxy group (yielding kb-NB165-09 from its precursor kb-NB142-70) shielded the molecule from rapid glucuronidation and oxidation, increasing the plasma half-life 2.3-fold in murine models ()[1].

  • LPA1 Receptor Antagonists: During the optimization of the LPA1 antagonist ACT-1016-0707, transitioning from an aniline/piperidine scaffold to a 3-amino-2-methoxy-6-methylpyridine derivative dramatically reduced human PPB and yielded a highly favorable unbound fraction while maintaining a low intrinsic clearance of 47 μ L/min/mg in human liver microsomes ()[2].

Pathway Moiety (2-Methoxy-6-methylpyridin-3-yl) Motif C2 C2-Methoxy Group (Steric/Electronic Shielding) Moiety->C2 C6 C6-Methyl Group (Lipophilicity Modulation) Moiety->C6 Pyr Pyridine Core (pKa & logD tuning) Moiety->Pyr CYP Resistance to CYP450 Oxidation C2->CYP PPB Reduced Plasma Protein Binding C6->PPB Pyr->PPB T12 Extended Plasma Half-Life CYP->T12 PPB->T12

Logical flow of PK optimization via 2-methoxy-6-methylpyridine derivatization.

Quantitative Data Presentation

The table below summarizes the typical pharmacokinetic shifts observed when replacing a standard phenol or aniline ring with the (2-methoxy-6-methylpyridin-3-yl) derivative, synthesizing data from the aforementioned case studies[2],[1].

Pharmacokinetic ParameterPhenol / Aniline Precursor(2-Methoxy-6-methylpyridin-3-yl) DerivativeMechanistic Driver
Plasma Half-life ( t1/2​ ) ~6 min (e.g., kb-NB142-70)~14 min (e.g., kb-NB165-09)C2-methoxy blocks CYP-mediated oxidation & glucuronidation.
Plasma Protein Binding (PPB) >99% bound (Highly lipophilic)~68% - 88% boundLower logD via pyridine nitrogen reduces HSA affinity.
Intrinsic Clearance ( CLint​ ) High (Rapid hepatic extraction)Moderate (e.g., 47 μ L/min/mg)Steric shielding by the C6-methyl group prevents metabolism.

Self-Validating Experimental Protocols

To trust your PK data, your assays must be self-validating. A protocol that merely lists steps without internal quality controls is a liability. Below are the definitive workflows for evaluating the PK parameters of these derivatives.

Protocol A: Intrinsic Clearance ( CLint​ ) via Human Liver Microsomes (HLM)

Objective: Quantify the metabolic stability of the derivative against hepatic CYP450 enzymes. Self-Validation Mechanism: Concurrent testing of Verapamil (high clearance control) and Warfarin (low clearance control). If Verapamil is not rapidly degraded ( t1/2​<15 min), the HLM batch has lost enzymatic activity, and the assay must be rejected.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 0.1 M Potassium Phosphate buffer (pH 7.4). Causality: This strictly mimics physiological pH and provides the optimal ionic strength for CYP450 structural integrity.

  • Microsome Addition: Add HLMs to a final protein concentration of 0.5 mg/mL. Causality: Exceeding 0.5 mg/mL introduces excessive lipid content, which sequesters lipophilic drugs away from the enzymes, artificially lowering the apparent clearance rate.

  • Thermodynamic Equilibration: Pre-incubate the mixture (Buffer, HLM, and 1 μ M Test Compound) at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the reaction by adding NADPH to a final concentration of 1 mM. Causality: NADPH is the obligate electron donor for CYP450s. Adding it last ensures the reaction begins precisely at T=0 .

  • Quenching: At exactly 0, 5, 15, 30, and 45 minutes, transfer a 50 μ L aliquot into 150 μ L of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: Acetonitrile instantly denatures the CYP enzymes to halt the reaction and precipitates proteins for clean LC-MS/MS injection.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS and calculate CLint​ using the half-life method: CLint​=(0.693/t1/2​)×(Incubation Volume/Microsomal Protein) .

Workflow S1 1. Prepare 1 µM Test Compound in 0.1M Phosphate Buffer (pH 7.4) S2 2. Add Human Liver Microsomes (0.5 mg/mL final protein) S1->S2 S3 3. Pre-incubate at 37°C for 5 min (Thermodynamic Equilibration) S2->S3 S4 4. Initiate Reaction with NADPH (1 mM final concentration) S3->S4 S5 5. Quench Aliquots at 0, 5, 15, 30, 45 min (Ice-cold Acetonitrile + IS) S4->S5 S6 6. Centrifuge (4000 rpm, 15 min) Extract Supernatant S5->S6 S7 7. LC-MS/MS Quantification Calculate Intrinsic Clearance S6->S7

Step-by-step experimental workflow for Human Liver Microsome (HLM) stability assay.

Protocol B: Plasma Protein Binding (PPB) via Rapid Equilibrium Dialysis (RED)

Objective: Determine the unbound fraction ( fu​ ) of the derivative in human plasma. Self-Validation Mechanism: Measure total compound recovery. If recovery is <80%, the compound is either degrading in plasma or binding non-specifically to the Teflon RED device/dialysis membrane, invalidating the fu​ calculation.

Step-by-Step Methodology:

  • Spiking: Spike human plasma with the test compound to a final concentration of 1 μ M, ensuring the final DMSO concentration is ≤0.5% . Causality: Higher DMSO concentrations disrupt protein folding, artificially inflating the unbound fraction.

  • Dialysis Loading: Load 200 μ L of spiked plasma into the sample chamber of a RED device (8K MWCO membrane). Load 350 μ L of PBS (pH 7.4) into the adjacent buffer chamber.

  • Incubation: Seal the plate and incubate on an orbital shaker at 37°C for 4 hours. Causality: 4 hours is the empirical sweet spot; it provides enough time to reach thermodynamic equilibrium for small molecules without causing significant ex vivo plasma degradation.

  • Matrix Matching (Critical Step): Post-incubation, extract 50 μ L from both chambers. Add 50 μ L of blank plasma to the buffer samples, and 50 μ L of blank buffer to the plasma samples. Causality: Matrix matching ensures identical ionization efficiency during ESI-LC-MS/MS. Without it, ion suppression from plasma lipids will artificially skew the bound/unbound ratio.

  • Calculation: Quench with acetonitrile, centrifuge, and analyze. Calculate unbound fraction: fu​=(Peak Area in Buffer/Peak Area in Plasma) .

References

  • Title: Discovery of the Novel, Orally Active, and Selective LPA1 Receptor Antagonist ACT-1016-0707 as a Preclinical Candidate for the Treatment of Fibrotic Diseases. Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: In vitro cytotoxicity, pharmacokinetics, tissue distribution, and metabolism of small-molecule protein kinase D inhibitors, kb-NB142-70 and kb-NB165-09, in mice bearing human cancer xenografts. Source: Cancer Chemotherapy and Pharmacology (PubMed) URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: (2-Methoxy-6-methylpyridin-3-yl)methanol in Advanced Drug Discovery

Executive Summary & Structural Rationale In modern drug discovery, the selection of highly functionalized, stereoelectronically tuned building blocks is critical for developing robust structure-activity relationships (SA...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In modern drug discovery, the selection of highly functionalized, stereoelectronically tuned building blocks is critical for developing robust structure-activity relationships (SAR). (2-Methoxy-6-methylpyridin-3-yl)methanol (CAS: 351410-45-2) has emerged as a highly versatile pyridine scaffold[1].

From a mechanistic drug design perspective, this molecule offers a trifecta of utility:

  • The Pyridine Core : Acts as a metabolically stable bioisostere for benzene rings, improving aqueous solubility and providing a hydrogen-bond acceptor (nitrogen).

  • 2-Methoxy & 6-Methyl Substituents : The methoxy group provides electron density and an additional H-bond acceptor, while the 6-methyl group acts as a steric shield to prevent unwanted metabolic oxidation at the 6-position.

  • 3-Hydroxymethyl Handle : A highly reactive primary alcohol that serves as an ideal handle for etherification, halogenation, and cross-coupling reactions[2].

Quantitative Physicochemical Profile

The following table summarizes the core quantitative metrics and properties of this building block to guide synthetic planning[1][2].

Property / MetricValue / Specification
Chemical Name (2-Methoxy-6-methylpyridin-3-yl)methanol
CAS Registry Number 351410-45-2
Molecular Formula C8H11NO2
Molecular Weight 153.18 g/mol
Physical State Liquid / Low-melting solid
Storage Conditions 2-8°C, protect from light and ambient moisture
Primary Reactivity Nucleophilic substitution (-OH), Halogenation, Mitsunobu
Typical Halogenation Yield ~90% (using SOCl2 in DCM at room temperature)

Therapeutic Applications & Mechanistic Pathways

Application A: Ghrelin O-Acyltransferase (GOAT) Inhibitors

Metabolic diseases such as obesity and diabetes are driven by complex endocrine signaling. Ghrelin, the "hunger hormone," requires acylation by the enzyme Ghrelin O-Acyltransferase (GOAT) to become biologically active and bind to the GHSR1a receptor. (2-Methoxy-6-methylpyridin-3-yl)methanol is utilized to synthesize potent aryl ether GOAT inhibitors[3]. By appending this pyridine scaffold to a benzothiophene core, researchers create competitive inhibitors that block the octanoylation of proghrelin[3].

Pathway Pro Proghrelin (Inactive) Acyl Acylated Ghrelin (Active) Pro->Acyl Octanoylation GOAT Ghrelin O-Acyltransferase (GOAT) GOAT->Pro GHSR GHSR1a Receptor Acyl->GHSR Metab Metabolic Syndrome GHSR->Metab Inhib Aryl Ether Inhibitor Inhib->GOAT Blocks

Caption: Mechanism of action for GOAT inhibitors derived from the pyridine building block.

Application B: DprE1 Inhibitors for Tuberculosis

In the fight against multidrug-resistant tuberculosis (MDR-TB), Decaprenylphosphoryl-beta-D-ribofuranose 2'-epimerase (DprE1) is a validated target. The hydroxymethyl group of our title compound is converted into a chloromethyl intermediate, which is subsequently coupled with azaindole scaffolds to yield novel DprE1 inhibitors[2].

Application C: C-Nucleoside Analog Synthesis

Pyridine C-nucleosides are stable bioisosteres of natural nucleosides, offering profound resistance to enzymatic cleavage by nucleoside phosphorylases. (2-Methoxy-6-methylpyridin-3-yl)methanol derivatives serve as advanced intermediates in the synthesis of 2,6-disubstituted pyridin-3-yl C-2′-deoxyribonucleosides, mimicking natural pyrimidines while enhancing metabolic stability for antiviral applications[4].

Self-Validating Experimental Protocols

To ensure reproducibility, the following workflows have been designed as self-validating systems, incorporating strict In-Process Controls (IPCs) and mechanistic rationales.

Workflow A (2-Methoxy-6-methylpyridin-3-yl)methanol CAS: 351410-45-2 B Halogenation (SOCl2) A->B Activation C Mitsunobu Reaction (DIAD, PPh3) A->C Alkylation D Glycosylation (C-Nucleoside Synthesis) A->D Coupling E Chloromethyl Intermediate (DprE1 TB Inhibitors) B->E F Aryl Ether Scaffold (GOAT Inhibitors) C->F G Pyridine C-Nucleosides (Antiviral Agents) D->G

Caption: Divergent synthetic workflows utilizing (2-Methoxy-6-methylpyridin-3-yl)methanol.

Protocol 1: Synthesis of 3-(Chloromethyl)-2-methoxy-6-methylpyridine

Objective : Convert the benzylic-like alcohol to a highly electrophilic alkyl chloride for downstream N-alkylation[2]. Causality & Reagent Selection : Thionyl chloride (SOCl₂) is selected over phosphorus-based halides (e.g., PBr₃) to avoid difficult byproduct separations. The SO₂ and HCl byproducts are volatile, driving the reaction to completion via Le Chatelier's principle.

  • Initiation : Dissolve (2-Methoxy-6-methylpyridin-3-yl)methanol (1.0 eq, e.g., 0.2 g, 1.16 mmol) in anhydrous dichloromethane (DCM) (10 mL) under an inert nitrogen atmosphere[2]. Rationale: Anhydrous conditions prevent the premature hydrolysis of SOCl₂.

  • Activation : Cool the solution to 0 °C using an ice bath. Add SOCl₂ (2.0 eq, 0.278 g, 2.33 mmol) dropwise over 5 minutes[2]. Rationale: The low temperature mitigates the exothermic formation of the chlorosulfite intermediate and prevents potential cleavage of the methoxy ether.

  • Propagation : Remove the ice bath and allow the reaction to stir at room temperature for 2 hours[2].

  • In-Process Control (IPC) & Validation : Monitor the reaction via TLC (Hexane/EtOAc 3:1). The consumption of the UV-active starting material and the appearance of a higher-Rf spot confirms the conversion. The cessation of gas evolution (SO₂/HCl) serves as a physical indicator of reaction completion.

  • Quench & Workup : Evaporate the solvent and excess SOCl₂ under reduced pressure. Pour the crude mixture into ice-cold water (50 mL) to quench residual acid, and extract with DCM (2 × 50 mL)[2].

  • Purification : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under vacuum to yield the chloromethyl intermediate in ~90% yield[2].

Protocol 2: Williamson-Type Etherification via Mitsunobu Coupling

Objective : Couple the primary alcohol with an aryl hydroxyl group (e.g., ethyl (6-hydroxy-1-benzothiophen-3-yl)acetate) to form a potent GOAT inhibitor[3]. Causality & Reagent Selection : The Mitsunobu reaction is chosen over standard Williamson ether synthesis because it avoids the need for strong bases (like NaH) that could hydrolyze the ester group on the benzothiophene partner.

  • Initiation : In a flame-dried flask, dissolve the phenol derivative (1.0 eq) and (2-Methoxy-6-methylpyridin-3-yl)methanol (1.0 eq) in anhydrous THF (0.2 M concentration).

  • Phosphine Addition : Add Triphenylphosphine (PPh₃) (1.2 eq). Stir until completely dissolved, then cool the mixture to 0 °C.

  • Azodicarboxylate Addition : Add Diisopropyl azodicarboxylate (DIAD) (1.2 eq) dropwise. Rationale: DIAD reacts with PPh₃ to form a betaine intermediate, which deprotonates the phenol and activates the pyridine-methanol for an SN2 displacement. Dropwise addition controls the exotherm and minimizes the formation of hydrazine byproducts.

  • Propagation : Allow the reaction to warm to room temperature and stir for 12 hours.

  • In-Process Control (IPC) & Validation : Analyze via LC-MS. The target ether mass [M+H]⁺ should be the dominant peak. TLC will show the disappearance of the starting alcohol.

  • Workup & Purification : Concentrate the mixture in vacuo. Purify the residue via silica gel column chromatography (eluting with Hexane/EtOAc) to separate the product from triphenylphosphine oxide (TPPO) and reduced DIAD[3].

References

  • [1] Title: 951795-45-2 | (2-Methoxy-6-methylpyridin-4-yl)methanol - BLDpharm (Contains CAS 351410-45-2 data) Source: bldpharm.com URL:1

  • [4] Title: Synthesis of 2,6-disubstituted pyridin-3-yl C-2′-deoxyribonucleosides through chemoselective transformations of bromo-chloropyridine C-nucleosides Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: 4

  • [2] Title: JP6366709B2 - Azaindole compounds, their synthesis, and methods of using the same Source: google.com (Google Patents) URL: 2

  • [3] Title: AROMATIC RING COMPOUND AS GHRELIN O-ACYLTRANSFERASE INHIBITOR - European Patent Office - EP 2838891 B1 Source: googleapis.com URL: 3

Sources

Application

Catalytic Reduction Methods for the Synthesis of (2-Methoxy-6-methylpyridin-3-yl)methanol

Executive Summary & Scientific Grounding (2-Methoxy-6-methylpyridin-3-yl)methanol (CAS: 351410-45-2)[1] is a highly valuable heterocyclic building block extensively utilized in the development of active pharmaceutical in...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Grounding

(2-Methoxy-6-methylpyridin-3-yl)methanol (CAS: 351410-45-2)[1] is a highly valuable heterocyclic building block extensively utilized in the development of active pharmaceutical ingredients (APIs). It serves as a critical intermediate in the synthesis of CFTR modulators, RIPK1 inhibitors for inflammatory diseases, and LPA1 receptor antagonists for fibrotic diseases[2].

Historically, the reduction of pyridine-based esters or carboxylic acids to their corresponding alcohols relied heavily on stoichiometric metal hydrides (e.g., LiAlH₄ or DIBAL-H). However, these methods suffer from poor atom economy, severe safety hazards at scale, and arduous work-up procedures due to the formation of stable aluminum emulsions. To address these challenges, modern synthetic protocols leverage catalytic reduction strategies . This application note details three validated, highly chemoselective catalytic workflows—Ruthenium-catalyzed ester hydrogenation, Palladium-catalyzed aldehyde hydrogenation, and Borane-catalyzed cascade reduction—tailored specifically for the (2-methoxy-6-methylpyridin-3-yl) scaffold.

Mechanistic Insights & Strategy Selection

The presence of the electron-donating methoxy (-OCH₃) and methyl (-CH₃) groups on the pyridine ring significantly influences the electronic landscape of the substrate. These groups reduce the electrophilicity of carbonyl precursors (esters, acids, or aldehydes) at the C3 position, necessitating carefully optimized catalytic systems to drive the reduction forward without triggering unwanted side reactions, such as the hydrogenolysis of the resulting benzylic-type C-O bond or the over-reduction of the pyridine ring itself.

Workflow cluster_0 Precursor Selection A Methyl 2-methoxy-6-methylnicotinate (Ester) D Ru-MACHO / KOtBu 5-20 bar H2 A->D Metal-Ligand Cooperation B 2-Methoxy-6-methylpyridine-3-carbaldehyde (Aldehyde) E Pd/C (10%) 1-3 bar H2 B->E Surface Catalysis C 2-Methoxy-6-methylnicotinic acid (Carboxylic Acid) F B(C6F5)3 / Silane Cascade Reduction C->F Lewis Acid Activation G (2-Methoxy-6-methylpyridin-3-yl)methanol Target API Intermediate D->G E->G F->G

Fig 1: Chemoselective catalytic reduction workflows for (2-Methoxy-6-methylpyridin-3-yl)methanol.

Ruthenium-Catalyzed Ester Hydrogenation (Metal-Ligand Cooperation)

Using the Ru-MACHO precatalyst (a Ruthenium P,N,P-pincer complex) allows for the direct hydrogenation of methyl 2-methoxy-6-methylnicotinate using H₂ gas[3]. The addition of a strong base (KOtBu) is mechanistically causal: it deprotonates the amine arm of the PNP ligand, generating a reactive amido-ruthenium species. This species undergoes metal-ligand cooperation (MLC) to heterolytically cleave H₂, forming the active trans-dihydride complex. The outer-sphere hydride transfer mechanism prevents the pyridine nitrogen from coordinating to and poisoning the metal center.

Palladium-Catalyzed Aldehyde Hydrogenation

Aldehyde precursors are highly reactive. While Pd/C is efficient, the benzylic nature of the resulting alcohol makes it susceptible to hydrogenolysis, potentially yielding 2-methoxy-3,6-dimethylpyridine. Causality dictates that this reaction must be strictly controlled at ambient temperature and low H₂ pressure to arrest the reduction precisely at the alcohol stage.

Borane-Catalyzed Hydroboration/Hydrogenation Cascade

For carboxylic acid precursors, direct hydrogenation is thermodynamically challenging. Utilizing B(C₆F₅)₃ as a Lewis acid catalyst with a silane (e.g., PMHS) enables a highly chemoselective cascade[4]. The highly electrophilic boron center activates the carbonyl oxygen, facilitating hydride transfer from the silane, entirely avoiding transition metal contamination.

Comparative Data Analysis

PrecursorCatalyst SystemReductant / PressureTemp (°C)ChemoselectivityAtom Economy
Ester Ru-MACHO (1 mol%) + KOtBuH₂ (10 bar)60Excellent (>98%)High
Aldehyde 10% Pd/C (5 wt%)H₂ (2 bar)25Good (90-95%)Very High
Acid B(C₆F₅)₃ (5 mol%)PMHS (Silane)40Excellent (>99%)Moderate

Table 1: Quantitative comparison of catalytic reduction strategies for the target molecule.

Validated Experimental Protocols

Protocol A: Ru-MACHO Catalyzed Hydrogenation of Methyl 2-methoxy-6-methylnicotinate

This protocol is optimized for scalability and high atom economy, utilizing metal-ligand cooperation.

Mechanism N1 Ru-MACHO Precatalyst N2 Amido-Ru (Active) N1->N2 + KOtBu - HCl N3 Ru-Dihydride Complex N2->N3 + H2 Cleavage N4 Substrate Coordination N3->N4 + Ester N5 Hydride Transfer N4->N5 Outer-sphere N5->N2 - Alcohol

Fig 2: Mechanistic cycle of Ru-MACHO catalyzed ester reduction via Metal-Ligand Cooperation.

Materials:

  • Methyl 2-methoxy-6-methylnicotinate (10.0 mmol)

  • Ru-MACHO precatalyst (0.1 mmol, 1 mol%)

  • Potassium tert-butoxide (KOtBu) (1.0 mmol, 10 mol%)

  • Anhydrous THF (20 mL)

  • Hydrogen gas (High purity, 99.99%)

Step-by-Step Procedure:

  • Catalyst Activation: In a nitrogen-filled glovebox, charge a high-pressure Parr reactor vessel with Ru-MACHO (1 mol%) and KOtBu (10 mol%). Causality: KOtBu is strictly required to dehydrohalogenate the precatalyst, forming the active amido complex. Performing this in a glovebox prevents moisture from quenching the base.

  • Substrate Addition: Dissolve the ester substrate (10.0 mmol) in 20 mL of anhydrous THF and transfer it to the reactor.

  • Pressurization: Seal the reactor, remove it from the glovebox, and purge the lines with H₂ gas three times. Pressurize the vessel to 10 bar of H₂.

  • Thermal Activation: Heat the reaction mixture to 60 °C while stirring at 800 rpm. Causality: The electron-donating groups on the pyridine ring lower the electrophilicity of the ester. 60 °C provides the necessary kinetic energy to maintain a high turnover frequency (TOF) without degrading the catalyst.

  • In-Process Control (IPC): After 12 hours, cool the reactor, safely vent the H₂, and sample 50 µL for LC-MS analysis. The reaction is self-validating when the ester mass peak (m/z [M+H]⁺) is completely replaced by the alcohol peak.

  • Work-up: Filter the mixture through a short pad of silica to remove the ruthenium catalyst, eluting with Ethyl Acetate. Concentrate under reduced pressure to afford (2-Methoxy-6-methylpyridin-3-yl)methanol.

Protocol B: Pd/C Catalyzed Hydrogenation of 2-Methoxy-6-methylpyridine-3-carbaldehyde

This protocol is ideal for rapid bench-scale synthesis under mild conditions.

Materials:

  • 2-Methoxy-6-methylpyridine-3-carbaldehyde (5.0 mmol)

  • 10% Pd/C (50 mg, ~1 wt% Pd)

  • Absolute Ethanol (15 mL)

Step-by-Step Procedure:

  • Preparation: Dissolve the aldehyde in Absolute Ethanol in a round-bottom flask. Causality: Ethanol acts as a protic solvent that stabilizes the highly polar transition state of the aldehyde reduction, accelerating the reaction rate.

  • Catalyst Loading: Carefully add 10% Pd/C to the solution under a steady stream of Argon. Safety Note: Dry Pd/C is pyrophoric; adding it under inert gas prevents solvent ignition.

  • Hydrogenation: Evacuate the flask and backfill with H₂ via a balloon (approx. 1-2 bar). Stir vigorously at 20-25 °C. Causality: Strictly maintaining ambient temperature prevents the hydrogenolysis of the resulting C-O bond, a common side reaction for benzylic alcohols.

  • Monitoring: Monitor via TLC (Hexane:EtOAc 7:3). The aldehyde spot (UV active, stains with 2,4-DNPH) will disappear, replaced by a lower Rf spot (the alcohol).

  • Filtration: Purge the flask with Argon. Filter the suspension through a pad of Celite to remove the Pd/C. Wash the Celite with additional Ethanol.

  • Isolation: Evaporate the solvent in vacuo to yield the pure alcohol as a white solid.

Protocol C: Borane-Catalyzed Reduction of 2-Methoxy-6-methylnicotinic acid

A transition-metal-free alternative utilizing a Lewis acid cascade.

Step-by-Step Procedure:

  • Setup: In a dry Schlenk flask under Argon, combine 2-Methoxy-6-methylnicotinic acid (5.0 mmol) and B(C₆F₅)₃ (0.25 mmol, 5 mol%) in anhydrous Toluene (15 mL).

  • Silane Addition: Dropwise add Polymethylhydrosiloxane (PMHS) (15.0 mmol hydride equivalent) at room temperature. Causality: PMHS is a stable, non-toxic, and inexpensive hydride source. B(C₆F₅)₃ activates the carbonyl oxygen, making it susceptible to nucleophilic attack by the silane.

  • Reaction: Heat the mixture to 40 °C for 6 hours. The formation of a silyl ether intermediate will be observed.

  • Hydrolysis (Self-Validation): Cool the mixture to 0 °C and carefully quench with 10 mL of 2M NaOH(aq) to hydrolyze the silyl ether intermediate into the final alcohol. Causality: The basic workup cleaves the robust Si-O bond and neutralizes any unreacted acid, driving the product into the organic phase.

  • Extraction: Extract with Dichloromethane (3 x 15 mL), dry over Na₂SO₄, and concentrate to yield the target compound.

References

  • Journal of Medicinal Chemistry. "Discovery of the Novel, Orally Active, and Selective LPA1 Receptor Antagonist ACT-1016-0707 as a Preclinical Candidate for the Treatment of Fibrotic Diseases". ACS Publications.[Link][2]

  • Organic Process Research & Development. "Ruthenium-Catalyzed Ester Reductions Applied to Pharmaceutical Intermediates". ACS Publications.[Link][3]

  • ACS Catalysis. "Borane-Catalyzed Reduction of Pyridines via a Hydroboration/Hydrogenation Cascade". ACS Publications.[Link][4]

  • RSC Advances. "Low-temperature catalytic hydrogenation of bio-based furfural and relevant aldehydes using cesium carbonate and hydrosiloxane". Royal Society of Chemistry.[Link][5]

Sources

Method

Application Notes and Protocols for the Esterification of (2-Methoxy-6-methylpyridin-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction (2-Methoxy-6-methylpyridin-3-yl)methanol is a key building block in the synthesis of a variet...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

(2-Methoxy-6-methylpyridin-3-yl)methanol is a key building block in the synthesis of a variety of pharmacologically active compounds. Its structural modification through esterification of the primary alcohol is a critical step in drug discovery and development, enabling the modulation of physicochemical properties such as lipophilicity, metabolic stability, and bioavailability. This document provides a comprehensive guide to the selection of reagents and detailed protocols for the successful esterification of this important intermediate. The choice of methodology is dictated by the nature of the carboxylic acid to be coupled, the desired scale of the reaction, and the sensitivity of other functional groups within the molecule.

Chemical Structure and Reactivity Considerations

The substrate, (2-Methoxy-6-methylpyridin-3-yl)methanol, possesses a primary alcohol, which is generally reactive towards esterification. However, the presence of the pyridine ring introduces specific chemical properties that must be considered. The pyridine nitrogen is basic and can be protonated under acidic conditions or act as a nucleophile. The methoxy and methyl substituents on the pyridine ring also influence its electronic properties. Therefore, the selection of an appropriate esterification method is crucial to avoid unwanted side reactions and ensure high yields of the desired ester.

Recommended Esterification Methodologies

Several robust methods can be employed for the esterification of (2-Methoxy-6-methylpyridin-3-yl)methanol. The choice among them depends on factors such as the steric hindrance of the carboxylic acid, the presence of acid or base-labile functional groups, and the desired reaction conditions.

Steglich Esterification: Mild Conditions for Sensitive Substrates

The Steglich esterification is an excellent choice for coupling (2-Methoxy-6-methylpyridin-3-yl)methanol with a wide range of carboxylic acids, especially those that are sterically hindered or contain acid-sensitive functionalities.[1][2] This method utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or the more water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP).[2][3] The reaction proceeds under mild, neutral conditions, typically at room temperature.[2]

Mechanism Insight: The reaction is initiated by the activation of the carboxylic acid by the carbodiimide to form a highly reactive O-acylisourea intermediate.[1] DMAP then acts as a nucleophilic catalyst, reacting with the intermediate to form a more reactive N-acylpyridinium species. This species is readily attacked by the primary alcohol of (2-Methoxy-6-methylpyridin-3-yl)methanol to yield the desired ester and a urea byproduct.[1][3]

// Nodes RCOOH [label="Carboxylic Acid (R-COOH)", fillcolor="#F1F3F4", fontcolor="#202124"]; DCC [label="DCC", fillcolor="#F1F3F4", fontcolor="#202124"]; O_acylisourea [label="O-Acylisourea Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; DMAP [label="DMAP (catalyst)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; N_acylpyridinium [label="N-Acylpyridinium Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; Pyridyl_Alcohol [label="(2-Methoxy-6-methylpyridin-3-yl)methanol", fillcolor="#F1F3F4", fontcolor="#202124"]; Ester [label="Desired Ester", fillcolor="#34A853", fontcolor="#FFFFFF"]; DCU [label="Dicyclohexylurea (DCU)", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges RCOOH -> O_acylisourea [label="+"]; DCC -> O_acylisourea; O_acylisourea -> N_acylpyridinium [label="+ DMAP"]; DMAP -> N_acylpyridinium [style=invis]; N_acylpyridinium -> Ester [label="+ Pyridyl Alcohol"]; Pyridyl_Alcohol -> Ester [style=invis]; O_acylisourea -> DCU [label="byproduct"]; } caption="Figure 1: Simplified workflow of the Steglich Esterification."

Mitsunobu Reaction: Inversion of Stereochemistry and High Yields

For cases where stereochemical inversion of a chiral alcohol is desired (not applicable to our achiral substrate, but a powerful general method), or for achieving high yields under mild, neutral conditions, the Mitsunobu reaction is a superior choice.[4][5] This reaction employs a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[4]

Mechanism Insight: The reaction begins with the nucleophilic attack of triphenylphosphine on the azodicarboxylate to form a betaine intermediate.[4] This intermediate then deprotonates the carboxylic acid. The alcohol then reacts with the phosphonium species to form an alkoxyphosphonium salt, which is a very good leaving group. Finally, the carboxylate anion displaces the activated hydroxyl group via an SN2 reaction, leading to the formation of the ester with inversion of configuration at the alcohol's carbon center.[4][6]

// Nodes PPh3 [label="Triphenylphosphine (PPh3)", fillcolor="#F1F3F4", fontcolor="#202124"]; DEAD [label="DEAD/DIAD", fillcolor="#F1F3F4", fontcolor="#202124"]; Betaine [label="Betaine Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; RCOOH [label="Carboxylic Acid (R-COOH)", fillcolor="#F1F3F4", fontcolor="#202124"]; Alkoxyphosphonium [label="Alkoxyphosphonium Salt", fillcolor="#FBBC05", fontcolor="#202124"]; Pyridyl_Alcohol [label="(2-Methoxy-6-methylpyridin-3-yl)methanol", fillcolor="#F1F3F4", fontcolor="#202124"]; Ester [label="Desired Ester", fillcolor="#34A853", fontcolor="#FFFFFF"]; Byproducts [label="Triphenylphosphine oxide + Hydrazine derivative", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges PPh3 -> Betaine [label="+"]; DEAD -> Betaine; Betaine -> Alkoxyphosphonium [label="+ Pyridyl Alcohol"]; RCOOH -> Alkoxyphosphonium [label="deprotonation"]; Pyridyl_Alcohol -> Alkoxyphosphonium [style=invis]; Alkoxyphosphonium -> Ester [label="+ Carboxylate"]; Ester -> Byproducts [label="forms"]; } caption="Figure 2: Key steps in the Mitsunobu Reaction."

Acylation with Acid Chlorides or Anhydrides: A Classic and Efficient Approach

A straightforward and often high-yielding method for the esterification of (2-Methoxy-6-methylpyridin-3-yl)methanol involves the use of a more reactive carboxylic acid derivative, such as an acid chloride or an acid anhydride.[7] This reaction is typically performed in the presence of a non-nucleophilic base, like pyridine or triethylamine, to neutralize the acidic byproduct (HCl or a carboxylic acid, respectively).[7][8]

Causality behind Experimental Choices: The use of a base is critical. It not only scavenges the acid generated during the reaction, which could otherwise protonate the starting alcohol or the pyridine ring of the product, but it can also act as a nucleophilic catalyst.[7] Pyridine, for instance, can react with the acid chloride to form a highly reactive acylpyridinium ion, which is then readily attacked by the alcohol.[8] Anhydrous conditions are essential to prevent the hydrolysis of the acid chloride or anhydride.[7]

Method Key Reagents Typical Solvents Temperature Advantages Disadvantages
Steglich Esterification Carboxylic acid, DCC or EDC, DMAP (cat.)Dichloromethane (DCM), Tetrahydrofuran (THF)0 °C to Room Temp.Mild conditions, good for sensitive substrates, high yields.[2][3]Urea byproduct can be difficult to remove, DCC is an allergen.[2]
Mitsunobu Reaction Carboxylic acid, PPh₃, DEAD or DIADTHF, Dioxane0 °C to Room Temp.Mild conditions, high yields, inversion of stereochemistry.[4][6]Byproducts can be difficult to separate, reagents are hazardous.
Acylation Acid chloride or anhydride, Pyridine or TriethylamineDCM, THF, Diethyl ether0 °C to Room Temp.High yields, fast reaction times, readily available reagents.[7]Requires anhydrous conditions, generates stoichiometric waste salts.

Experimental Protocols

Protocol 1: Steglich Esterification of (2-Methoxy-6-methylpyridin-3-yl)methanol

This protocol describes a general procedure for the esterification of (2-Methoxy-6-methylpyridin-3-yl)methanol using EDC and DMAP.

Materials:

  • (2-Methoxy-6-methylpyridin-3-yl)methanol

  • Carboxylic acid (1.1 equivalents)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents)

  • 4-Dimethylaminopyridine (DMAP) (0.1 equivalents)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of (2-Methoxy-6-methylpyridin-3-yl)methanol (1.0 equivalent) and the carboxylic acid (1.1 equivalents) in anhydrous DCM, add DMAP (0.1 equivalents).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC (1.2 equivalents) portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure ester.

Protocol 2: Mitsunobu Reaction for the Esterification of (2-Methoxy-6-methylpyridin-3-yl)methanol

This protocol provides a general method for the esterification using Mitsunobu conditions.

Materials:

  • (2-Methoxy-6-methylpyridin-3-yl)methanol

  • Carboxylic acid (1.2 equivalents)

  • Triphenylphosphine (PPh₃) (1.5 equivalents)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 equivalents)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve (2-Methoxy-6-methylpyridin-3-yl)methanol (1.0 equivalent), the carboxylic acid (1.2 equivalents), and triphenylphosphine (1.5 equivalents) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath under an inert atmosphere (e.g., nitrogen or argon).

  • Slowly add DIAD or DEAD (1.5 equivalents) dropwise to the stirred solution. A color change and/or the formation of a precipitate may be observed.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the crude residue directly by silica gel column chromatography to separate the desired ester from triphenylphosphine oxide and the hydrazine byproduct.

Protocol 3: Acylation of (2-Methoxy-6-methylpyridin-3-yl)methanol with an Acid Chloride

This protocol outlines the esterification using an acid chloride and pyridine.

Materials:

  • (2-Methoxy-6-methylpyridin-3-yl)methanol

  • Acid chloride (1.1 equivalents)

  • Anhydrous Pyridine (2.0 equivalents) or Triethylamine (1.5 equivalents)

  • Anhydrous Dichloromethane (DCM)

  • 1 M aqueous HCl solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve (2-Methoxy-6-methylpyridin-3-yl)methanol (1.0 equivalent) in anhydrous DCM and add pyridine (2.0 equivalents).

  • Cool the mixture to 0 °C.

  • Slowly add the acid chloride (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.

  • Upon completion, dilute the reaction with DCM.

  • Wash the organic layer sequentially with 1 M aqueous HCl (to remove excess pyridine), water, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Conclusion

The esterification of (2-Methoxy-6-methylpyridin-3-yl)methanol can be effectively achieved through several well-established methods. The choice of the most appropriate protocol depends on the specific carboxylic acid partner and the overall synthetic strategy. For sensitive substrates and mild conditions, the Steglich esterification is highly recommended. The Mitsunobu reaction offers an excellent alternative, particularly when high yields are paramount. For a rapid and efficient synthesis with readily available reagents, acylation with acid chlorides or anhydrides remains a robust option. Careful consideration of the reaction mechanism and the role of each reagent will ensure the successful synthesis of the desired ester derivatives for advancing drug discovery programs.

References

  • Semantic Scholar. (n.d.). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and proces. Retrieved from [Link]

  • Journal of Chemical Technology and Metallurgy. (2013, July 29). ESTERIFICATION OF MIXTURES OF PURE FATTY ACIDS WITH METHANOL. Retrieved from [Link]

  • MedCrave. (2020, June 22). Various ester derivatives from esterification reaction of secondary metabolite compounds: a review. Retrieved from [Link]

  • Wikipedia. (n.d.). Mitsunobu reaction. Retrieved from [Link]

  • Google Patents. (n.d.). Hydroxymethyl-pyridine esters and a process for the preparation thereof.
  • ResearchGate. (n.d.). Lewis acid-catalyzed transesterification and esterification of high free fatty acid oil in subcritical methanol. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of 2-methoxy-6-methylbenzoic acid.
  • Chemical Reviews. (2009, April 21). Mitsunobu and Related Reactions: Advances and Applications. Retrieved from [Link]

  • Fiveable. (2025, August 15). Steglich Esterification: Organic Chemistry Study Guide. Retrieved from [Link]

  • Organic Syntheses. (n.d.). METHYL MYRISTATE AND METHYL PALMITATE. Retrieved from [Link]

  • PMC. (n.d.). ADDP and PS-PPh3: an efficient Mitsunobu protocol for the preparation of pyridine ether PPAR agonists. Retrieved from [Link]

  • ACS Publications. (2025, January 9). Visible Light-Induced Divergent Deoxygenation/Hydroxymethylation of Pyridine N-Oxides. Retrieved from [Link]

  • PMC. (n.d.). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. Retrieved from [Link]

  • PMC. (2024, June 6). Enzymatic synthesis of pyridine heterocyclic compounds and their thermal stability. Retrieved from [Link]

  • MDPI. (2025, December 5). Optimization and Kinetic Study of Palmitic Acid Esterification with Subcritical Methanol via Response Surface Methodology. Retrieved from [Link]

  • RSC Publishing. (2021, August 3). Green Chemistry. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Homogeneous esterification of cellulose and characterization of cellulose esters. Retrieved from [Link]

  • Shizuoka University Repository. (2018, December 11). Heterogeneous esterification of fatty acids with methanol catalyzed by Lewis acidic organozirconium complexes with Keggin-type m. Retrieved from [Link]

  • PMC. (2026, January 20). O‑Thien-2-yl Esters: A Synthetic Approach to a Rare Class of Materials Using a Modified Steglich Esterification. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]

  • OrgoSolver. (n.d.). Acid Chloride to Ester (ROH, pyridine) | Mechanism + Exam Traps. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • Grokipedia. (n.d.). Steglich esterification. Retrieved from [Link]

Sources

Application

In vitro assay preparation using (2-Methoxy-6-methylpyridin-3-yl)methanol

Translational Workflow Guide: From Precursor (2-Methoxy-6-methylpyridin-3-yl)methanol to In Vitro DprE1 Inhibition Assays Executive Summary & Scientific Rationale This application note details the translational workflow...

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Author: BenchChem Technical Support Team. Date: March 2026

Translational Workflow Guide: From Precursor (2-Methoxy-6-methylpyridin-3-yl)methanol to In Vitro DprE1 Inhibition Assays

Executive Summary & Scientific Rationale

This application note details the translational workflow for utilizing (2-Methoxy-6-methylpyridin-3-yl)methanol as a foundational building block in the synthesis and in vitro validation of non-covalent 1,4-azaindole inhibitors. These compounds are designed to target decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), an essential flavoenzyme responsible for arabinan biosynthesis in the Mycobacterium tuberculosis (Mtb) cell wall[1].

Causality in Precursor Selection: Early generations of azaindole-based DprE1 inhibitors exhibited high antimycobacterial potency but suffered from off-target inhibition of human phosphodiesterase 6 (PDE6), introducing a severe risk of retinal toxicity[1]. The strategic incorporation of the 2-methoxy-6-methylpyridine moiety (derived directly from this methanol precursor) serves a dual purpose: the methyl and methoxy groups maintain the necessary hydrophobic footprint to anchor the molecule within the DprE1 active site, while acting as specific hydrogen-bond acceptors that sterically clash with and abrogate PDE6 binding[1].

Workflow N1 Precursor: (2-Methoxy-6-methylpyridin-3-yl)methanol N2 Activation: Chlorination (SOCl2) N1->N2 N3 Active Probe: Azaindole DprE1 Inhibitor N2->N3 N4 Target Assay: DprE1 Amplex Red N3->N4 N5 Phenotypic Assay: Mtb REMA (MIC) N3->N5

Workflow from chemical precursor synthesis to in vitro target and phenotypic validation.

Phase 1: Precursor Activation & Probe Synthesis

To utilize (2-Methoxy-6-methylpyridin-3-yl)methanol in biological assays, it must first be covalently coupled to the azaindole pharmacophore.

Causality of the Chemical Method: The native hydroxyl group of the methanol moiety is a poor leaving group for nucleophilic substitution. To facilitate an efficient SN​2 N-alkylation with the azaindole core, the precursor must be activated into a highly electrophilic alkyl chloride. Thionyl chloride ( SOCl2​ ) is the reagent of choice because its byproducts ( SO2​ and HCl ) are gaseous, driving the reaction to completion and eliminating the need for complex chromatographic purification[2].

Protocol: Chlorination of the Precursor

  • Reaction Setup: Dissolve 1.16 mmol of (2-Methoxy-6-methylpyridin-3-yl)methanol in 10 mL of anhydrous Dichloromethane (DCM) under an inert nitrogen atmosphere[2].

  • Activation: Slowly add 2.33 mmol (2 equivalents) of Thionyl Chloride ( SOCl2​ ) dropwise at 0°C to control the exothermic nature of the reaction[2].

  • Propagation: Stir the reaction mixture at room temperature for exactly 2 hours[2].

  • Self-Validating Workup: Evaporate the solvent under reduced pressure. Quench the crude mixture in 50 mL of distilled water and extract with DCM (2 × 50 mL)[2]. Wash the combined organic layers with brine and dry over anhydrous sodium sulfate[2].

  • Coupling: The resulting (2-methoxy-6-methylpyridin-3-yl)methyl chloride is immediately reacted with the target 1,4-azaindole core in the presence of a strong base (e.g., NaH ) in a polar aprotic solvent to yield the active DprE1 inhibitor.

Phase 2: Target-Based Validation (DprE1 Enzymatic Assay)

Once the active azaindole probe is synthesized, its intrinsic target affinity ( IC50​ ) is quantified against purified recombinant Mtb DprE1.

Causality of the Assay Design: DprE1 is an FAD-dependent oxidoreductase that naturally oxidizes decaprenylphosphoryl-β-D-ribose (DPR). Because DPR is highly lipophilic, unstable in vitro, and difficult to synthesize, farnesyl-phosphoryl-β-D-ribofuranose (FPR) is utilized as a kinetically viable surrogate substrate[3]. The assay measures the stoichiometric release of H2​O2​ during FPR oxidation using a Horseradish Peroxidase (HRP) and Amplex Red coupled system[4].

AssayMechanism FPR Substrate (FPR) DprE1 DprE1 Enzyme (FAD-dependent) FPR->DprE1 H2O2 H2O2 (Byproduct) DprE1->H2O2 Oxidation Amplex Amplex Red + HRP H2O2->Amplex Resorufin Resorufin (Fluorescence 590nm) Amplex->Resorufin Peroxidase Inhibitor Azaindole Inhibitor Inhibitor->DprE1 Inhibits

Mechanism of the DprE1 Amplex Red coupled fluorescence assay for inhibitor screening.

Protocol: Amplex Red Coupled Assay

  • Buffer Preparation: Prepare the assay buffer containing 50 mM glycyl glycine (pH 8.0), 200 mM potassium glutamate, and 0.002% Brij 35. Note: Brij 35 prevents non-specific aggregation of the lipophilic inhibitor, while potassium glutamate stabilizes the DprE1 conformation[4].

  • Enzyme Master Mix: In a 96-well black, flat-bottom microplate, combine 1.5 µM recombinant DprE1, 1 µM FAD, 0.2 µM HRP, and 50 µM Amplex Red in the assay buffer[4].

  • Inhibitor Incubation: Add the synthesized azaindole inhibitor in a 2-fold serial dilution (starting at 10 µM, 1% final DMSO). Incubate at 30°C for 10 minutes[4].

  • Reaction Initiation: Add 0.3 µM FPR to initiate the enzymatic cascade[4].

  • Kinetic Readout: Immediately monitor the conversion of Amplex Red to resorufin using a fluorescence microplate reader (Excitation: 560 nm, Emission: 590 nm) in kinetic mode at 30°C[3].

  • Self-Validation & Analysis: Include a DMSO-only positive control (maximum enzyme activity) and a no-FPR negative control (background fluorescence)[3]. Subtract the background fluorescence from all wells and calculate the IC50​ using non-linear regression of the initial reaction velocities.

Phase 3: Phenotypic Efficacy (Mtb REMA)

Target affinity ( IC50​ ) does not guarantee cellular efficacy due to the highly impermeable mycobacterial mycolic acid envelope. The compound must be evaluated in a whole-cell Resazurin Microtiter Assay (REMA) against Mtb H37Rv[3].

Protocol: Resazurin Microtiter Assay (REMA)

  • Culture Preparation: Grow Mtb H37Rv in 7H9 broth supplemented with OADC to mid-log phase. Dilute to a working optical density ( OD600​ ) of 0.005.

  • Compound Plating: Perform a 2-fold serial dilution of the azaindole inhibitor in a 96-well plate (final volume 100 µL per well)[3].

  • Incubation: Inoculate the wells with the bacterial suspension. Seal the plates with gas-permeable membranes and incubate at 37°C for 7 days[3].

  • Viability Readout: Add 30 µL of 0.02% resazurin solution to each well and incubate for an additional 24–48 hours.

  • Self-Validation: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration that prevents the color shift from blue (oxidized resazurin) to pink (reduced resorufin). Validate the assay window by confirming the failure of growth in a known bactericidal control well (e.g., Isoniazid or BTZ043).

Data Presentation

Table 1: DprE1 Amplex Red Assay Reagent Specifications

Reagent Final Concentration Mechanistic Purpose
Glycyl glycine buffer (pH 8.0) 50 mM Maintains optimal pH for DprE1 catalytic activity[4].
Potassium glutamate 200 mM Enhances enzyme stability and structural integrity[4].
Brij 35 0.002% Surfactant; prevents non-specific protein/inhibitor aggregation[4].
FAD 1 µM Essential redox cofactor for DprE1 turnover[4].
HRP 0.2 µM Catalyzes the secondary oxidation of Amplex Red[4].

| Amplex Red | 50 µM | Fluorogenic H2​O2​ probe yielding resorufin[4]. | | FPR Substrate | 0.3 µM | Surrogate substrate used to initiate the reaction[4]. | | DprE1 Enzyme | ~1.5 µM | Recombinant target catalyst[4]. |

Table 2: Expected Pharmacological Profile of Synthesized Azaindoles

Parameter Expected Range Biological Significance

| DprE1 IC50​ | < 50 nM | Demonstrates high target affinity and successful pocket binding. | | Mtb H37Rv MIC | < 1.0 µM | Confirms excellent whole-cell penetration through the mycolic acid layer. | | PDE6 IC50​ | > 10 µM | Validates the successful mitigation of off-target retinal toxicity via the 2-methoxy-6-methylpyridine moiety. |

References

  • Lead Optimization of 1,4-Azaindoles as Antimycobacterial Agents. ACS Publications. Available at: [Link]

  • Azaindole compounds, their synthesis, and methods of using the same (Patent JP6366709B2).Google Patents.
  • The 8-Pyrrole-Benzothiazinones Are Noncovalent Inhibitors of DprE1 from Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy - ASM Journals. Available at: [Link]

  • Characterization of DprE1-Mediated Benzothiazinone Resistance in Mycobacterium tuberculosis. PMC - NIH. Available at:[Link]

Sources

Method

Application Notes &amp; Protocols: Cross-Coupling Strategies for the (2-Methoxy-6-methylpyridin-3-yl)methanol Scaffold

An in-depth guide for researchers, scientists, and drug development professionals. Prepared by: Gemini, Senior Application Scientist Introduction: The Strategic Value of the Substituted Pyridine Core The 2-methoxy-6-meth...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide for researchers, scientists, and drug development professionals.

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of the Substituted Pyridine Core

The 2-methoxy-6-methylpyridine scaffold is a privileged structural motif in medicinal chemistry, appearing in a wide array of biologically active molecules, from kinase inhibitors to ligands for corticotropin-releasing hormone (CRF) receptors.[1][2] Its value lies in the precise spatial arrangement of its substituents: the methoxy and methyl groups modulate solubility and metabolic stability, while the nitrogen atom provides a key hydrogen bond acceptor site. (2-Methoxy-6-methylpyridin-3-yl)methanol serves as a stable, commercially available starting material for accessing this core.

However, in the context of modern palladium-catalyzed cross-coupling reactions, the parent alcohol is synthetically inert. Direct C-H activation is often challenging and lacks regioselectivity, while the hydroxymethyl group is not a suitable coupling handle. This guide provides the essential strategic insights and detailed protocols for transforming this simple alcohol into highly versatile intermediates—specifically organoboronic acids and organohalides—and their subsequent application in robust, high-yield cross-coupling reactions that are central to modern drug discovery.

Chapter 1: The Gateway to Coupling: Pre-functionalization of the Pyridine Core

The foundational step in utilizing (2-Methoxy-6-methylpyridin-3-yl)methanol is its conversion into a reactive intermediate suitable for palladium catalysis. The two most effective strategies are C-H borylation to form a boronic acid derivative and regioselective halogenation.

Synthesis of (2-Methoxy-6-methylpyridin-3-yl)boronic acid

The boronic acid derivative is an exceptionally versatile intermediate for Suzuki-Miyaura coupling.[3][4][5] While commercially available, an in-house synthesis from a halogenated precursor is often required. The most common route involves a halogen-metal exchange followed by quenching with a boron electrophile. This protocol outlines the synthesis from a brominated intermediate.

Workflow: From Methanol to Boronic Acid

G A (2-Methoxy-6-methylpyridin-3-yl)methanol B 5-Bromo Derivative (via Electrophilic Bromination) A->B NBS, H₂SO₄ C Organolithium Intermediate (via Halogen-Metal Exchange) B->C 1. n-BuLi, THF 2. -78 °C D (2-Methoxy-6-methylpyridin-3-yl)boronic acid (via Borylation & Hydrolysis) C->D 1. B(OⁱPr)₃ 2. HCl (aq)

Caption: Synthetic workflow for boronic acid preparation.

Protocol 1.1: Two-Step Synthesis of (2-Methoxy-6-methylpyridin-3-yl)boronic acid

Step A: Bromination at the C-5 Position

  • Rationale: The electron-donating nature of the methoxy and methyl groups activates the pyridine ring for electrophilic substitution. The C-5 position is sterically accessible and electronically favored for halogenation.

  • Procedure:

    • To a stirred solution of (2-Methoxy-6-methylpyridin-3-yl)methanol (1.0 equiv) in concentrated sulfuric acid at 0 °C, add N-bromosuccinimide (NBS) (1.1 equiv) portion-wise, ensuring the temperature remains below 5 °C.

    • Allow the reaction to warm to room temperature and stir for 16 hours.

    • Carefully pour the reaction mixture onto crushed ice and basify to pH ~8 with aqueous sodium hydroxide solution.

    • Extract the aqueous layer with dichloromethane (3x).

    • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield the 5-bromo-derivative.

Step B: Borylation via Halogen-Metal Exchange

  • Rationale: Low-temperature halogen-metal exchange with an organolithium reagent creates a nucleophilic pyridyl species, which can then be trapped with an electrophilic borate ester. Subsequent acidic hydrolysis yields the desired boronic acid.

  • Procedure:

    • Under an inert argon atmosphere, dissolve the 5-bromo-derivative (1.0 equiv) in anhydrous THF at -78 °C.

    • Add n-butyllithium (1.1 equiv, 2.5 M in hexanes) dropwise, maintaining the temperature at -78 °C. Stir for 1 hour.

    • Add triisopropyl borate (1.5 equiv) dropwise.

    • Allow the reaction to slowly warm to room temperature and stir overnight.

    • Quench the reaction by adding 2 M HCl (aq) and stir vigorously for 1 hour.

    • Separate the layers and extract the aqueous phase with ethyl acetate (2x).

    • Combine the organic layers, dry over MgSO₄, filter, and concentrate to yield the crude boronic acid, which can be purified by recrystallization or used directly.

Chapter 2: Palladium-Catalyzed C-C Bond Formation

With the activated intermediates in hand, a vast chemical space becomes accessible through palladium-catalyzed cross-coupling.

Suzuki-Miyaura Coupling: Building Biaryl Scaffolds

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for forming C-C bonds, lauded for its functional group tolerance and mild conditions.[6][7] Here, we utilize the pyridylboronic acid to couple with various aryl and heteroaryl halides.

Catalytic Cycle: Suzuki-Miyaura Coupling

G cluster_0 Catalytic Cycle Pd0 Pd(0)L₂ Pd_OA Ar-Pd(II)-X L₂ Pd0->Pd_OA Oxidative Addition Pd_TM Ar-Pd(II)-R L₂ Pd_OA->Pd_TM Transmetalation Pd_TM->Pd0 Reductive Elimination Product Ar-R Pd_TM->Product ArX Ar-X ArX->Pd_OA Boronic R-B(OH)₂ Boronic->Pd_TM Base Base (e.g., K₃PO₄) Base->Pd_TM

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.[6]

Protocol 2.1: Suzuki Coupling of (2-Methoxy-6-methylpyridin-3-yl)boronic acid with an Aryl Bromide

  • Expertise & Experience: The choice of catalyst, ligand, and base is critical. For electron-rich pyridylboronic acids, a catalyst system like Pd(PPh₃)₄ is often effective.[8] The use of K₃PO₄ as a base is mild yet effective, preventing degradation of sensitive functional groups.[8] Dioxane is an excellent solvent for solubilizing both the organic and inorganic components at elevated temperatures.

ReagentM.W.Amount (1 mmol scale)MolesEquiv.
Aryl Bromide-1.0 mmol1.0 mmol1.0
(2-Methoxy-6-methylpyridin-3-yl)boronic acid166.97200 mg1.2 mmol1.2
Pd(PPh₃)₄1155.5658 mg0.05 mmol0.05
K₃PO₄ (anhydrous)212.27637 mg3.0 mmol3.0
1,4-Dioxane88.115 mL--
Water18.021 mL--

Procedure:

  • To an oven-dried reaction vial, add the aryl bromide (1.0 equiv), (2-methoxy-6-methylpyridin-3-yl)boronic acid (1.2 equiv), and K₃PO₄ (3.0 equiv).

  • Evacuate and backfill the vial with argon three times.

  • Add Pd(PPh₃)₄ (0.05 equiv) followed by 1,4-dioxane (5 mL) and water (1 mL).

  • Seal the vial and heat the reaction mixture to 100 °C for 12-18 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution. Purify the residue by flash column chromatography to obtain the desired biaryl product.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction facilitates the coupling of a vinyl or aryl halide with a terminal alkyne, a transformation essential for creating rigid linkers and accessing various pharmacophores.[9][10] This protocol uses a halogenated derivative of our core scaffold.

Protocol 2.2: Sonogashira Coupling of a 5-Bromo-pyridyl Derivative

  • Expertise & Experience: The classic Sonogashira reaction employs a dual-catalyst system: a palladium complex to activate the aryl halide and a copper(I) salt to activate the alkyne.[9] An amine base, such as triethylamine, serves both as the base and often as the solvent. Microwave irradiation can dramatically reduce reaction times.[11]

ReagentM.W.Amount (1 mmol scale)MolesEquiv.
5-Bromo-derivative-1.0 mmol1.0 mmol1.0
Terminal Alkyne-1.2 mmol1.2 mmol1.2
PdCl₂(PPh₃)₂701.9021 mg0.03 mmol0.03
Copper(I) Iodide (CuI)190.4511 mg0.06 mmol0.06
Triethylamine (Et₃N)101.195 mL--

Procedure:

  • In a microwave-safe vial, combine the 5-bromo-pyridyl derivative (1.0 equiv), PdCl₂(PPh₃)₂ (0.03 equiv), and CuI (0.06 equiv).

  • Evacuate and backfill with argon.

  • Add anhydrous triethylamine (5 mL) followed by the terminal alkyne (1.2 equiv).

  • Seal the vial and heat in a microwave reactor to 100 °C for 30-60 minutes.

  • After cooling, filter the reaction mixture through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate and purify by column chromatography to yield the alkynylated pyridine product.

Chapter 3: Palladium-Catalyzed C-N Bond Formation

Buchwald-Hartwig Amination: Accessing Aryl Amines

The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines, which are ubiquitous in pharmaceuticals.[12][13] The reaction allows for the formation of C-N bonds under conditions that tolerate a wide range of functional groups.[14][15]

Catalytic Cycle: Buchwald-Hartwig Amination

G cluster_0 Catalytic Cycle Pd0 Pd(0)L₂ Pd_OA Ar-Pd(II)-X L₂ Pd0->Pd_OA Oxidative Addition Pd_Amide Ar-Pd(II)-NR₂ L₂ Pd_OA->Pd_Amide Amine Coordination & Deprotonation Pd_Amide->Pd0 Reductive Elimination Product Ar-NR₂ Pd_Amide->Product ArX Ar-X ArX->Pd_OA Amine HNR₂ Amine->Pd_OA Base Base (e.g., NaOᵗBu) Base->Pd_OA

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of (2-Methoxy-6-methylpyridin-3-yl)methanol

This technical support guide is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of (2-Methoxy-6-methylpyridin-3-yl)methanol. This key intermediate is valuable in vario...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of (2-Methoxy-6-methylpyridin-3-yl)methanol. This key intermediate is valuable in various research and development applications.[1][2] This document provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you navigate the complexities of its synthesis and improve your reaction yield and purity.

Troubleshooting Guide: Enhancing Reaction Yield and Purity

This section addresses common issues encountered during the synthesis of (2-Methoxy-6-methylpyridin-3-yl)methanol, providing potential causes and actionable solutions.

1. Issue: Consistently Low Yield of (2-Methoxy-6-methylpyridin-3-yl)methanol

  • Potential Cause 1: Inefficient Lithiation. The primary route to this compound often involves the ortho-lithiation of 2-methoxy-6-methylpyridine followed by formylation. Incomplete lithiation is a common reason for low yields. The position of lithiation on the pyridine ring can be influenced by the directing group and the choice of lithium reagent.[3][4]

  • Troubleshooting Strategy:

    • Reagent Choice: The use of a hindered base like Lithium Diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LTMP) at low temperatures can help avoid addition to the C=N bond of the pyridine ring.[4]

    • Temperature Control: Maintain stringent low-temperature conditions (typically -78 °C) throughout the lithiation and electrophile addition steps to prevent side reactions and decomposition of the lithiated intermediate.

    • Solvent Purity: Ensure all solvents, particularly tetrahydrofuran (THF), are anhydrous. The presence of water will quench the organolithium reagent.[5]

  • Potential Cause 2: Ineffective Formylation. The introduction of the formyl group can be inefficient if the formylating agent is not reactive enough or if side reactions occur.

  • Troubleshooting Strategy:

    • Formylating Agent: While N,N-Dimethylformamide (DMF) is a common formylating agent for organolithiums, other reagents can be explored.[6]

    • Quenching Procedure: The reaction quench should be performed carefully to avoid destroying the desired product.

  • Potential Cause 3: Product Loss During Workup and Purification. The target molecule, being a pyridyl methanol, may have some water solubility, leading to losses during aqueous workup.[7] Purification by chromatography can also result in yield loss if not optimized.

  • Troubleshooting Strategy:

    • Extraction: Use a suitable organic solvent for extraction and perform multiple extractions to maximize the recovery from the aqueous layer.

    • Purification Method: Consider recrystallization as an alternative or final purification step after chromatography to improve yield and purity.[8] The choice of solvent for recrystallization is critical; a solvent system where the compound is soluble when hot and insoluble when cold is ideal.[8]

2. Issue: Formation of Significant Impurities

  • Potential Cause 1: Side Reactions During Lithiation. Besides the desired C-3 lithiation, competitive lithiation at other positions or addition of the organolithium reagent to the pyridine ring can occur.[9]

  • Troubleshooting Strategy:

    • Directed Metalation: The methoxy group at the 2-position should direct lithiation to the 3-position. However, the presence of the methyl group at the 6-position can also influence the regioselectivity. Careful control of stoichiometry and temperature is crucial.[4]

  • Potential Cause 2: Over-reduction or Side Reactions During Aldehyde Reduction. If the synthesis proceeds via the reduction of the corresponding aldehyde (2-methoxy-6-methylpyridine-3-carbaldehyde), the choice of reducing agent is important to avoid over-reduction to the methyl group or other side reactions.

  • Troubleshooting Strategy:

    • Mild Reducing Agents: Use a mild reducing agent such as sodium borohydride (NaBH₄) in a suitable solvent like methanol or ethanol. This will selectively reduce the aldehyde to the alcohol without affecting the pyridine ring.

  • Potential Cause 3: Polymerization. Pyridine derivatives can sometimes undergo polymerization under harsh reaction conditions, leading to the formation of tar-like substances and a decrease in the yield of the desired product.[10]

  • Troubleshooting Strategy:

    • Temperature Management: Strict temperature control is essential to prevent localized overheating that can initiate polymerization.[10]

    • Gradual Reagent Addition: Adding reagents slowly can help to manage the reaction exotherm.[10]

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for (2-Methoxy-6-methylpyridin-3-yl)methanol?

A common and effective route involves a directed ortho-metalation (DoM) of 2-methoxy-6-methylpyridine. This is typically achieved using a strong lithium amide base like LDA at low temperatures, followed by quenching with a formylating agent like DMF to produce the intermediate aldehyde. Subsequent reduction of the aldehyde yields the target methanol.[4]

Q2: How can I effectively monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is a straightforward and effective technique for monitoring the reaction. By spotting the reaction mixture alongside the starting material, you can observe the consumption of the starting material and the formation of the product. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative analysis.

Q3: What are the critical safety precautions for this synthesis?

Organolithium reagents like n-butyllithium and LDA are highly pyrophoric and react violently with water. All reactions involving these reagents must be conducted under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and proper personal protective equipment (flame-resistant lab coat, safety glasses, and gloves).

Q4: My final product is an oil, but it is supposed to be a solid. What should I do?

(2-Methoxy-6-methylpyridin-3-yl)methanol is reported to be a white solid. If you obtain an oil, it is likely impure. Attempt to purify it further using column chromatography with a suitable solvent system. After chromatography, you can attempt to induce crystallization by dissolving the purified oil in a minimal amount of a hot solvent and then cooling it slowly. Scratching the inside of the flask with a glass rod can sometimes initiate crystallization.

Q5: Can I use a Grignard reagent for the formylation step?

While Grignard reagents are excellent nucleophiles, their reaction with formylating agents can sometimes be less straightforward than with organolithiums, potentially leading to side products.[6][11] For the formylation of a pyridine ring, a directed lithiation approach is generally more reliable.

Experimental Protocol: Synthesis via Lithiation-Formylation-Reduction

This protocol details a representative procedure for the synthesis of (2-Methoxy-6-methylpyridin-3-yl)methanol.

Step 1: Synthesis of 2-Methoxy-6-methylpyridine-3-carbaldehyde

  • Materials:

    • 2-Methoxy-6-methylpyridine

    • Anhydrous Tetrahydrofuran (THF)

    • n-Butyllithium (n-BuLi) in hexanes

    • Diisopropylamine

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Saturated aqueous ammonium chloride solution

    • Ethyl acetate

    • Brine

    • Anhydrous magnesium sulfate

  • Procedure:

    • To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add anhydrous THF and cool to -78 °C in a dry ice/acetone bath.

    • Add diisopropylamine to the cooled THF.

    • Slowly add n-BuLi solution dropwise to the stirred solution, maintaining the temperature at -78 °C. Stir for 30 minutes at this temperature to generate Lithium Diisopropylamide (LDA).

    • In a separate flask, dissolve 2-methoxy-6-methylpyridine in anhydrous THF.

    • Add the solution of 2-methoxy-6-methylpyridine dropwise to the LDA solution at -78 °C. Stir the resulting mixture for 2 hours at -78 °C to ensure complete lithiation.

    • Add anhydrous DMF dropwise to the reaction mixture at -78 °C. The reaction is typically rapid. Stir for an additional 30 minutes.

    • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution at -78 °C.

    • Allow the mixture to warm to room temperature.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude aldehyde.

    • Purify the crude product by column chromatography on silica gel.

Step 2: Reduction to (2-Methoxy-6-methylpyridin-3-yl)methanol

  • Materials:

    • 2-Methoxy-6-methylpyridine-3-carbaldehyde

    • Methanol

    • Sodium borohydride (NaBH₄)

    • Deionized water

    • Ethyl acetate

    • Brine

    • Anhydrous magnesium sulfate

  • Procedure:

    • Dissolve the purified aldehyde in methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.

    • Slowly add sodium borohydride in portions to the stirred solution.

    • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC until the starting material is consumed.

    • Quench the reaction by carefully adding deionized water.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with ethyl acetate (3 x 30 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the product by recrystallization or column chromatography to obtain pure (2-Methoxy-6-methylpyridin-3-yl)methanol.

Parameter Value/Condition Reference
Lithiation Temperature -78 °C[4]
Reducing Agent Sodium BorohydrideGeneral Knowledge
Purification Column Chromatography, Recrystallization[8]

Visualizing the Process

Reaction Pathway

Reaction_Pathway A 2-Methoxy-6-methylpyridine B Lithiation (LDA, THF, -78°C) A->B C 3-Lithio-2-methoxy- 6-methylpyridine B->C D Formylation (DMF) C->D E 2-Methoxy-6-methyl- pyridine-3-carbaldehyde D->E F Reduction (NaBH4, MeOH) E->F G (2-Methoxy-6-methyl- pyridin-3-yl)methanol F->G

Caption: Synthetic pathway to (2-Methoxy-6-methylpyridin-3-yl)methanol.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or Impurities? Check_Lithiation Review Lithiation Step Start->Check_Lithiation Check_Reduction Examine Reduction Step Start->Check_Reduction Check_Purification Optimize Purification Start->Check_Purification Anhydrous_Conditions Ensure Anhydrous Conditions Check_Lithiation->Anhydrous_Conditions Correct_Temp Verify Low Temperature (-78°C) Check_Lithiation->Correct_Temp Mild_Reductant Use Mild Reducing Agent (e.g., NaBH4) Check_Reduction->Mild_Reductant Optimize_Chromatography Optimize Chromatography Solvent System Check_Purification->Optimize_Chromatography Try_Recrystallization Attempt Recrystallization Check_Purification->Try_Recrystallization Success Improved Yield and Purity Anhydrous_Conditions->Success Correct_Temp->Success Mild_Reductant->Success Optimize_Chromatography->Success Try_Recrystallization->Success

Caption: A decision-making guide for troubleshooting common synthesis issues.

References

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  • Gros, P. C., et al. (2004). Lithiation of 2-Heterosubstituted Pyridines with BuLi−LiDMAE: Evidence for Regiospecificity at C-6. The Journal of Organic Chemistry, 69(21), 7193–7200.
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  • Comins, D. L., & Dehghani, A. (1992). Regioselective Addition of Organometallic Reagents to N-Acylpyridinium Salts. A Review. Heterocycles, 33(2), 923.
  • PrepChem.com. (n.d.). Synthesis of 2-chloro-6-methylnicotinic acid. Retrieved from [Link]

  • University of Bath. (n.d.). Pyridines: properties, syntheses & reactivity. Retrieved from [Link]

  • Li, J., et al. (2022). Enhanced alcohol and H2O adsorption and separation performances by introducing pyridyl ligand in a MOF. Arabian Journal of Chemistry, 15(8), 104141.
  • CN104478795A. (2015). Preparation method of 2-chloro nicotinaldehyde.
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  • DE60006857T2. (2004). METHOD FOR PRODUCING PYRIDINE METHANOL COMPOUNDS.
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  • Man, H.-W., et al. (2003). Efficient synthesis of 2-aryl-6-chloronicotinamides via PXPd2-catalyzed regioselective Suzuki coupling. Organic Letters, 5(17), 3131–3134.
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  • Chemistry LibreTexts. (2019, June 5). 2.6: Suzuki-Miyaura Coupling. Retrieved from [Link]

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  • Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]

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  • MilliporeSigma. (n.d.). (2-Methoxy-6-methyl-pyridin-3-yl)-methanol. Retrieved from [Link]

  • Lee, S. H., et al. (2024). Evaluating the efficacy and safety of 2-methoxy-6-methylpyridine: a promising topical agent for gallstone dissolution in a porcine model.
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  • Arts, M., et al. (2021). Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions.
  • CN103664886A. (2014). Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole.
  • Sharanin, Y. A., et al. (1984). Synthesis of 2-Alkylthio-6-methylpyridine-3-carbaldehydes. Chemistry of Heterocyclic Compounds, 20(9), 1004–1007.
  • Wang, J., et al. (2024). Optimization of methanol yield and carbon dioxide utilization in methanol synthesis process. Journal of Physics: Conference Series, 2767(1), 012028.
  • Friedrich-Alexander-Universität Erlangen-Nürnberg. (n.d.). Optimization of catalysts for a dynamic methanol synthesis process. Retrieved from [Link]

  • Bumbac, G., et al. (2016). Optimization of a methanol synthesis reactor. Revista de Chimie, 67(1), 134-138.

Sources

Optimization

Technical Support Center: Troubleshooting (2-Methoxy-6-methylpyridin-3-yl)methanol Synthesis &amp; Impurities

Welcome to the Technical Support Center. As a highly versatile pyridine building block, (2-Methoxy-6-methylpyridin-3-yl)methanol is critical in late-stage drug development and the synthesis of complex active pharmaceutic...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a highly versatile pyridine building block, (2-Methoxy-6-methylpyridin-3-yl)methanol is critical in late-stage drug development and the synthesis of complex active pharmaceutical ingredients (APIs). However, achieving the >99.5% purity required for pharmaceutical applications is notoriously difficult due to the specific electronic environment of the 2-methoxy and 3-hydroxymethyl groups.

This guide provides researchers and drug development professionals with field-proven, mechanistically grounded troubleshooting strategies to eliminate common batch impurities.

Mechanistic Origins of Common Impurities (The "Why")

To troubleshoot effectively, we must first understand the causality behind impurity formation. The most common synthetic route to this compound is the reduction of methyl 2-methoxy-6-methylnicotinate 1. Deviations in this step generate four primary impurity classes:

  • Over-Reduction (Hydrogenolysis): The hydroxymethyl group at the 3-position is electronically activated by the electron-donating pyridine ring. If the reduction is performed at elevated temperatures, the C-O bond undergoes hydrogenolysis, yielding the over-reduced impurity 2-methoxy-3,6-dimethylpyridine.

  • Incomplete Reduction: Using milder reductants (like NaBH4​ without Lewis acid activation) often stalls the reaction, leaving high concentrations of the aldehyde intermediate (2-methoxy-6-methylnicotinaldehyde) 2.

  • O-Demethylation: The 2-methoxy group is highly sensitive to strong aqueous acids. Acidic workups protonate the pyridine nitrogen, facilitating nucleophilic attack by water and cleaving the methoxy group to form a 2-pyridone derivative3.

  • Genotoxic Byproducts: If the impure alcohol is later converted to a leaving group (e.g., via thionyl chloride), trace impurities can form highly reactive, genotoxic alkylating agents that regulatory authorities restrict to <0.3 ppm in the final drug substance 4.

Diagnostic Workflow

Use the following diagnostic logic tree to identify the root cause of your batch failure based on LC-MS/NMR data.

DiagnosticWorkflow Start Batch Analysis (LC-MS / NMR) MassCheck Check m/z vs Target (Target: 153.18 g/mol) Start->MassCheck Imp4 High Ash Content (Inorganic Salts) Start->Imp4 ICP-MS / TGA Imp1 m/z 137 (Over-reduction) MassCheck->Imp1 -16 Da Imp2 m/z 151 (Aldehyde) MassCheck->Imp2 -2 Da Imp3 m/z 139 (Demethylation) MassCheck->Imp3 -14 Da Action1 Reduce Temp/Time or Change Reductant Imp1->Action1 Action2 Increase Equivalents of Reductant Imp2->Action2 Action3 Avoid Acidic Workup Conditions Imp3->Action3 Action4 Use Rochelle's Salt or Chelating Wash Imp4->Action4

Diagnostic workflow for identifying and resolving common impurities in the synthesis batch.

Self-Validating Troubleshooting Protocols

To prevent the impurities outlined above, discard standard generic reduction protocols and implement this self-validating workflow for the chemoselective reduction of methyl 2-methoxy-6-methylnicotinate.

Step 1: Pre-Reaction Moisture Control
  • Action: Dissolve methyl 2-methoxy-6-methylnicotinate in anhydrous THF (0.5 M).

  • Causality: Water reacts exothermically with LiAlH4​ , generating localized hot spots that provide the activation energy for hydrogenolysis (over-reduction).

  • Validation Check: Perform Karl Fischer titration on the solution. Proceed only if moisture is <50 ppm. If >50 ppm, dry over activated 3Å molecular sieves for 12 hours.

Step 2: Temperature-Controlled Reduction
  • Action: Cool the solution to 0 °C. Add LiAlH4​ (1.1 equivalents) portion-wise over 30 minutes, maintaining the internal temperature strictly below 5 °C.

  • Causality: The 3-hydroxymethyl group is electronically activated. Temperatures above 10 °C will rapidly cleave the newly formed C-O bond, yielding the 3,6-dimethyl impurity.

  • Validation Check: Monitor via TLC (Hexane:EtOAc 1:1). The ester ( Rf​≈0.6 ) should convert entirely to the alcohol ( Rf​≈0.2 ). If an intermediate spot persists ( Rf​≈0.4 , aldehyde), stir for an additional 30 minutes at 0 °C. Do not heat.

Step 3: Non-Acidic Quenching (Fieser Method)
  • Action: For every x grams of LiAlH4​ used, sequentially add x mL of H2​O , x mL of 15% NaOH , and 3x mL of H2​O .

  • Causality: Traditional acidic workups (e.g., 1M HCl) will protonate the pyridine nitrogen and trigger O-demethylation. The Fieser method traps aluminum as a granular, filterable aluminate salt under basic conditions.

  • Validation Check: The mixture must form a crisp, white, granular precipitate. If a gelatinous gray emulsion forms, the water stoichiometry was incorrect; add a saturated solution of Rochelle's salt (potassium sodium tartrate) and stir vigorously for 2 hours to break the emulsion.

Step 4: Trace Metal Clearance
  • Action: Filter through a Celite pad, wash with EtOAc, and concentrate the filtrate.

  • Causality: Residual aluminum coordinates with the pyridine nitrogen, causing severe streaking during chromatography and inhibiting downstream metal-catalyzed cross-coupling reactions.

  • Validation Check: Analyze the concentrated residue via ICP-MS. Aluminum content must be <10 ppm. If >10 ppm, re-dissolve in EtOAc and perform a secondary wash with 0.5 M EDTA solution.

Quantitative Impurity Profiling

Compare your analytical results against this standard profile to determine batch viability.

Impurity ProfileStructural DeviationPrimary Detection MethodAcceptable LimitRoot Cause
2-Methoxy-3,6-dimethylpyridine Loss of -OH (Hydrogenolysis)LC-MS (m/z 137), 1 H NMR (Loss of CH2​ singlet at ~4.5 ppm)< 0.1%Reaction temperature >10 °C during reduction.
2-Methoxy-6-methylnicotinaldehyde Incomplete reduction (-2 Da)LC-MS (m/z 151), 1 H NMR (Aldehyde proton at ~10 ppm)< 0.5%Insufficient reductant equivalents or deactivated reagent.
6-Methyl-2-oxo-1,2-dihydropyridine derivatives Loss of - CH3​ (O-Demethylation)LC-MS (m/z 139), IR (Strong C=O stretch at ~1650 cm−1 )< 0.1%Exposure to aqueous acids (pH < 4) during workup.
Methyl 2-methoxy-6-methylnicotinate Unreacted starting materialLC-MS (m/z 181), TLC (Higher Rf​ than product)< 0.5%Poor mixing, wet solvent, or insufficient reaction time.
Aluminum/Boron Salts Inorganic coordinationICP-MS, TGA (High residual ash content)< 10 ppmIncomplete aqueous quenching or emulsion formation.

Frequently Asked Questions (FAQs)

Q: Why is my isolated (2-Methoxy-6-methylpyridin-3-yl)methanol turning yellow over time? A: Pyridine methanols are highly susceptible to auto-oxidation back to the aldehyde or N-oxide formation upon prolonged exposure to air and light. Always store the purified batch under an inert argon atmosphere at 2–8 °C in amber vials.

Q: My downstream reaction requires the conversion of this alcohol to a chloride. How do I avoid generating genotoxic impurities? A: When reacting (2-Methoxy-6-methylpyridin-3-yl)methanol with thionyl chloride, trace unreacted starting materials or aldehyde intermediates can form highly reactive alkylating agents 3. Because these are heavily regulated (often limited to <0.3 ppm) 4, you must ensure the alcohol precursor is >99.5% pure via qNMR before proceeding to halogenation.

Q: Can I use NaBH4​ instead of LiAlH4​ to avoid over-reduction? A: Yes, but NaBH4​ alone is often too mild to reduce the ester efficiently, frequently stalling at the aldehyde stage 2. To succeed, you must activate the NaBH4​ using an additive like Iodine ( I2​ ) or a Lewis acid (e.g., CaCl2​ ) to generate a more reactive borane species in situ.

Q: How can I remove persistent aluminum salts without using an acidic wash? A: If the Fieser workup fails, do not revert to HCl. Instead, dilute the organic layer with ethyl acetate and wash vigorously with a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) or 0.5 M EDTA. These chelating agents will strip the aluminum from the pyridine nitrogen without dropping the pH to levels that trigger O-demethylation.

References

  • Google Patents. "WO2019147782A1 - Aminopyrrolotriazines as kinase inhibitors."
  • Google Patents. "JP6366709B2 - Azaindole compounds, their synthesis, and methods of using the same."
  • Journal of Chemical and Pharmaceutical Research. "Trace analysis of genotoxic impurities in pyridine derivatives." [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Guide for (2-Methoxy-6-methylpyridin-3-yl)methanol Synthesis

Overview The preparation of (2-Methoxy-6-methylpyridin-3-yl)methanol typically involves the reduction of a precursor, such as methyl 2-methoxy-6-methylnicotinate or 2-methoxy-6-methylnicotinaldehyde. While catalytic hydr...

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Author: BenchChem Technical Support Team. Date: March 2026

Overview

The preparation of (2-Methoxy-6-methylpyridin-3-yl)methanol typically involves the reduction of a precursor, such as methyl 2-methoxy-6-methylnicotinate or 2-methoxy-6-methylnicotinaldehyde. While catalytic hydrogenation is the most atom-economical approach for this transformation, researchers frequently encounter stalled reactions or incomplete conversions. This guide provides mechanistic insights and field-proven troubleshooting protocols to overcome the severe catalyst poisoning associated with this specific pyridine derivative.

Frequently Asked Questions (FAQs)

Q1: Why does my hydrogenation reaction stall before the precursor is fully reduced? A: The primary cause is catalyst deactivation by the substrate or product. Pyridine and its derivatives are notorious catalyst poisons, particularly for transition metals like palladium (Pd) and platinum (Pt)[1]. The Lewis basic nitrogen atom donates its lone pair of electrons to the metal center, strongly coordinating and blocking the active sites required for hydrogen activation[1][2].

Q2: How does the specific structure of this molecule exacerbate the poisoning effect? A: The target molecule and its precursors possess a 2-methoxy group adjacent to the pyridine nitrogen. This arrangement facilitates bidentate chelation. The oxygen atom of the methoxy group and the pyridine nitrogen jointly coordinate to the metal surface, forming a highly stable, thermodynamically favored complex that drastically reduces catalytic turnover[3].

Q3: Can I force the reaction to completion by simply increasing hydrogen pressure or temperature? A: While harsher conditions (e.g., elevated temperatures or high-pressure H₂) can sometimes overcome mild poisoning[4], they frequently lead to undesired side reactions. Specifically, you risk over-reducing the aromatic ring to a piperidine derivative[5], or causing the hydrogenolysis (cleavage) of the methoxy or hydroxymethyl groups[3]. Chemical modulation via acidic additives is a much safer and more selective approach[6].

Troubleshooting Guide: Strategies to Overcome Poisoning

Strategy 1: Acidic Additives (The Gold Standard)

The most reliable method to prevent pyridine coordination is to protonate the nitrogen atom. Adding a stoichiometric amount of acid (such as acetic acid, HCl, or methanesulfonic acid) converts the pyridine into a pyridinium salt[4][6]. The protonated nitrogen lacks the available lone pair, preventing it from binding to the catalyst surface and allowing the reduction of the aldehyde/ester to proceed uninterrupted[5].

Strategy 2: Solvent Optimization

If using neutral, non-polar solvents (like toluene or pure ethyl acetate), the poisoning effect is maximized. Switching to a protic solvent (e.g., methanol or ethanol) can help solvate the polar functional groups and reduce the strength of the metal-substrate interaction. Glacial acetic acid is often the optimal choice, as it serves as both the solvent and the acidic additive[7].

Strategy 3: Alternative Reducing Agents

If catalytic hydrogenation continues to fail or results in over-reduction, bypassing transition metal catalysis entirely is a highly effective fallback. For the reduction of 2-methoxy-6-methylnicotinaldehyde to the corresponding alcohol, utilizing a stoichiometric chemical reductant like Sodium Borohydride (NaBH₄) in methanol provides rapid, quantitative conversion without any risk of pyridine ring reduction.

Data Presentation: Optimization of Reduction Conditions

Table 1: Comparative analysis of reduction conditions for 2-methoxy-6-methylnicotinaldehyde.

EntryReagent / CatalystSolventAdditiveConditionsResult / Yield
110% Pd/CEtOAcNoneH₂ (1 atm), 25°CStalled at <10% conversion (Poisoned)
210% Pd/CMeOHNoneH₂ (5 atm), 50°C35% conversion, trace piperidine
310% Pd/CMeOH1.1 eq AcOHH₂ (1 atm), 25°C85% yield of target alcohol
4PtO₂ (Adams' Catalyst)AcOHNoneH₂ (1 atm), 25°C92% yield of target alcohol
5NaBH₄ (1.5 eq)MeOHNone0°C to 25°C, 1h>95% yield (Recommended Fallback)

Visualizations

G Substrate 2-Methoxy-6-methylnicotinaldehyde (Substrate) Catalyst Transition Metal Catalyst (e.g., Pd/C, PtO2) Substrate->Catalyst No Additive Acid Acidic Additive (e.g., AcOH, HCl) Substrate->Acid Additive Poisoned Catalyst Poisoned (N-Lone Pair & O-Methoxy Chelation) Catalyst->Poisoned Coordination Product (2-Methoxy-6-methylpyridin-3-yl)methanol (Target Product) Catalyst->Product Active Turnover Poisoned->Product Reaction Stalls Protonated Protonated Pyridinium Salt (Non-coordinating) Acid->Protonated Protonation Protonated->Catalyst H2 Reduction

Mechanistic pathway of catalyst poisoning by pyridine chelation and its mitigation via acid addition.

Workflow Start Reaction Stalls / Incomplete Conversion Check1 Is the catalyst Pd/C in neutral solvent? Start->Check1 Action1 Add stoichiometric acid (AcOH or HCl) Check1->Action1 Yes Check2 Is over-reduction (piperidine) occurring? Check1->Check2 No Success Successful Isolation of Target Alcohol Action1->Success Action2 Lower H2 pressure or switch to PtO2 Check2->Action2 Yes Check3 Catalytic hydrogenation completely failed? Check2->Check3 No Action2->Success Action3 Switch to chemical reduction (NaBH4/MeOH) Check3->Action3 Yes Action3->Success

Decision tree workflow for troubleshooting stalled pyridine reductions and selecting alternatives.

Experimental Protocols

Protocol A: Optimized Catalytic Hydrogenation (Using Acidic Additive)

Objective: Selectively reduce the aldehyde precursor to the alcohol while maintaining catalyst turnover.

  • Preparation: To a high-pressure reactor or a thick-walled glass vessel, add 2-methoxy-6-methylnicotinaldehyde (1.0 mmol) and dissolve in 10 mL of anhydrous Methanol.

  • Acidification: Add 1.1 equivalents of glacial acetic acid (1.1 mmol) to the solution to protonate the pyridine nitrogen[6].

  • Catalyst Addition: Carefully add 10 mol% of 10% Pd/C. Safety Note: Always add the catalyst under an inert atmosphere (Argon/N₂) to prevent solvent ignition.

  • Hydrogenation: Seal the vessel, purge the system with Nitrogen three times, followed by three purges with Hydrogen gas[6]. Pressurize the vessel to 1-2 atm of H₂.

  • Reaction: Stir vigorously at room temperature. Monitor hydrogen uptake via a mass flow controller or burette. The reaction is typically complete within 4-6 hours.

  • Work-up: Safely vent the hydrogen gas and purge with Nitrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite with excess methanol.

  • Neutralization: Concentrate the filtrate under reduced pressure, neutralize the residual acetic acid with saturated aqueous NaHCO₃, and extract with Ethyl Acetate. Dry over Na₂SO₄ and concentrate to yield the pure (2-Methoxy-6-methylpyridin-3-yl)methanol.

Protocol B: Chemical Reduction (Stoichiometric Fallback)

Objective: Rapid reduction of the aldehyde precursor bypassing transition metals entirely.

  • Preparation: Dissolve 2-methoxy-6-methylnicotinaldehyde (1.0 mmol) in 10 mL of anhydrous Methanol and cool the flask to 0°C using an ice bath.

  • Reduction: Slowly add Sodium Borohydride (NaBH₄, 1.5 mmol) in small portions to control the evolution of hydrogen gas and the exothermic reaction.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 1 hour. Monitor completion via TLC or GC-MS.

  • Quenching: Quench the reaction by carefully adding 2 mL of water or saturated aqueous NH₄Cl.

  • Work-up: Evaporate the methanol under reduced pressure. Extract the aqueous residue with Dichloromethane (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to afford the product.

References

  • Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of a Phenolic MPM Protective Group Using Pyridine as a Catalyst Poison - J-Stage. [Link]

  • 217. Studies in the detoxication of catalyst poisons. Part VII. The self-poisoning effect in the hydrogenation of pyridine - Journal of the Chemical Society (Resumed) (RSC Publishing). [Link]

  • Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds - PMC.[Link]

  • Can Heteroarenes/Arenes Be Hydrogenated Over Catalytic Pd/C Under Ambient Conditions? - d-nb.info.[Link]

Sources

Reference Data & Comparative Studies

Validation

A Guide to the Structural Elucidation of (2-Methoxy-6-methylpyridin-3-yl)methanol using ¹H and ¹³C NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of progress...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of progress. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary analytical technique for the detailed structural elucidation of organic molecules in solution. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectral data for (2-Methoxy-6-methylpyridin-3-yl)methanol, a substituted pyridine derivative of interest in medicinal chemistry. In the absence of a publicly available experimental spectrum for this specific molecule, this guide will present a detailed prediction of its NMR spectra based on established principles of substituent effects on the pyridine ring. Furthermore, a comparative analysis with structurally related compounds will be provided to support the predicted spectral features.

The Power of NMR in Characterizing Substituted Pyridines

The pyridine ring, a fundamental scaffold in numerous pharmaceuticals, presents a unique electronic environment that is sensitively probed by NMR spectroscopy. The nitrogen atom and the delocalized π-system within the ring lead to a characteristic range of chemical shifts for the ring protons and carbons. The introduction of substituents, such as the methoxy, methyl, and hydroxymethyl groups in the title compound, induces predictable changes in these chemical shifts due to their electronic (inductive and resonance) and steric effects. A thorough understanding of these substituent-induced chemical shifts (SCS) is paramount for accurate spectral interpretation and structural verification.

Predicted NMR Spectral Data for (2-Methoxy-6-methylpyridin-3-yl)methanol

The predicted ¹H and ¹³C NMR spectra for (2-Methoxy-6-methylpyridin-3-yl)methanol are based on the additive effects of its substituents on the pyridine core. The chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

Molecular Structure and Atom Numbering:

Caption: Molecular structure of (2-Methoxy-6-methylpyridin-3-yl)methanol with atom numbering.

Predicted ¹H-NMR Spectrum (in CDCl₃, 400 MHz)

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Rationale
H4~7.30d1H~7.5The H4 proton is ortho to the nitrogen-donating methoxy group and para to the electron-donating methyl group, leading to a downfield shift. It is coupled to H5.
H5~6.80d1H~7.5The H5 proton is ortho to the electron-donating methyl group and meta to the methoxy group, resulting in an upfield shift. It is coupled to H4.
-CH₂OH~4.70s2H-The benzylic protons of the hydroxymethyl group are expected in this region. The signal may broaden due to exchange with the hydroxyl proton.
-OCH₃~3.95s3H-This is a typical chemical shift for a methoxy group attached to an aromatic ring.
-CH₃~2.50s3H-This is a characteristic chemical shift for a methyl group attached to a pyridine ring.
-OHvariablebr s1H-The chemical shift of the hydroxyl proton is dependent on concentration, temperature, and solvent.

Predicted ¹³C-NMR Spectrum (in CDCl₃, 100 MHz)

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C2~162The carbon bearing the electron-donating methoxy group is significantly deshielded.
C6~157The carbon attached to the methyl group and adjacent to the nitrogen is also deshielded.
C4~138This carbon is influenced by the methoxy and methyl groups, leading to a downfield shift.
C3~125The position of attachment for the hydroxymethyl group.
C5~115The methyl group at C6 causes a shielding effect at the ortho position (C5).
-CH₂OH~60A typical chemical shift for a benzylic alcohol carbon.
-OCH₃~53A characteristic chemical shift for a methoxy carbon attached to an aromatic ring.
-CH₃~24A typical chemical shift for a methyl carbon on a pyridine ring.

Comparative Analysis with Structurally Related Compounds

To substantiate the predicted spectral data, a comparison with experimentally determined NMR data of analogous compounds is invaluable.

1. 2-Methoxypyridine

  • ¹H-NMR (CDCl₃): δ 8.16 (ddd, J = 5.0, 2.0, 0.9 Hz, 1H, H6), 7.52 (ddd, J = 8.4, 7.3, 2.0 Hz, 1H, H4), 6.82 (ddd, J = 7.3, 5.0, 0.9 Hz, 1H, H5), 6.72 (d, J = 8.4 Hz, 1H, H3), 3.92 (s, 3H, -OCH₃).[1]

  • ¹³C-NMR (CDCl₃): δ 164.2 (C2), 146.9 (C6), 138.4 (C4), 116.6 (C5), 111.1 (C3), 53.2 (-OCH₃).

Comparison: The presence of the methoxy group at C2 in our target molecule is expected to have a similar deshielding effect on C2 as seen in 2-methoxypyridine. The chemical shift of the methoxy protons (~3.95 ppm) is also in close agreement.

2. (6-Methylpyridin-3-yl)methanol

  • ¹H-NMR (CDCl₃): δ 8.39 (s, 1H, H2), 7.59 (d, J = 7.8 Hz, 1H, H4), 7.15 (d, J = 7.8 Hz, 1H, H5), 4.68 (s, 2H, -CH₂OH), 2.54 (s, 3H, -CH₃).

  • ¹³C-NMR prediction: C6 (~156 ppm), C2 (~147 ppm), C4 (~136 ppm), C3 (~134 ppm), C5 (~123 ppm), -CH₂OH (~63 ppm), -CH₃ (~24 ppm).

Comparison: The chemical shifts of the methyl protons (~2.50 ppm) and the hydroxymethyl protons (~4.70 ppm) in our predicted spectrum align well with the experimental data for (6-methylpyridin-3-yl)methanol. The electronic influence of the methyl group on the pyridine ring carbons is also comparable.

3. (6-Methyl-2-pyridyl)methanol

  • ¹H NMR data is available, showing characteristic shifts for the ring protons, the methyl group, and the hydroxymethyl group. [2][3]

Synthesis of Insights: By combining the observed effects of a 2-methoxy group and a 6-methyl-3-hydroxymethyl substitution pattern from these analogs, we can build a confident prediction for the spectrum of (2-Methoxy-6-methylpyridin-3-yl)methanol. The electron-donating methoxy group at C2 will strongly deshield C2 and shield C3 and C5 through resonance. The methyl group at C6 will have a smaller deshielding effect on C6 and a shielding effect on C5. The hydroxymethyl group at C3 will have a moderate influence on the surrounding carbon environments. These combined effects lead to the predicted chemical shifts tabulated above.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra for (2-Methoxy-6-methylpyridin-3-yl)methanol, the following experimental protocol is recommended.

1. Sample Preparation:

  • Accurately weigh approximately 5-10 mg of the solid compound.

  • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃, or dimethyl sulfoxide-d₆, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent can affect chemical shifts, particularly for exchangeable protons like the hydroxyl proton.[4]

  • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

2. ¹H-NMR Spectroscopy:

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Number of Scans (NS): 16-32 scans for good signal-to-noise ratio.

    • Relaxation Delay (D1): 1-2 seconds.

    • Acquisition Time (AQ): 3-4 seconds.

    • Spectral Width (SW): A range of -2 to 12 ppm is typically sufficient.

  • Processing:

    • Apply a Fourier transform to the free induction decay (FID).

    • Phase correct the spectrum.

    • Calibrate the spectrum by setting the residual solvent peak to its known chemical shift (e.g., CDCl₃ at 7.26 ppm).

    • Integrate the signals to determine the relative number of protons.

3. ¹³C-NMR Spectroscopy:

  • Instrument: A 100 MHz or higher (corresponding to the ¹H frequency) NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30).

    • Number of Scans (NS): 1024 or more scans may be required due to the low natural abundance of ¹³C.

    • Relaxation Delay (D1): 2 seconds.

  • Processing:

    • Apply a Fourier transform with an exponential line broadening of 1-2 Hz.

    • Phase correct the spectrum.

    • Calibrate the spectrum using the solvent signal (e.g., the central peak of the CDCl₃ triplet at 77.16 ppm).

Workflow for Structural Confirmation:

G cluster_0 Data Acquisition cluster_1 Data Analysis cluster_2 Structural Confirmation A Sample Preparation B 1H NMR Acquisition A->B C 13C NMR Acquisition A->C D 2D NMR (COSY, HSQC, HMBC) B->D C->D E Spectral Processing & Calibration D->E F Peak Picking & Integration E->F G Assignment of Signals F->G H Comparison with Predicted Data G->H I Unambiguous Structure Elucidation H->I

Caption: A typical workflow for NMR-based structural elucidation.

Conclusion

This guide provides a comprehensive overview of the expected ¹H and ¹³C NMR spectral characteristics of (2-Methoxy-6-methylpyridin-3-yl)methanol. By leveraging established principles of NMR spectroscopy and comparing with data from structurally similar compounds, a reliable prediction of the chemical shifts, multiplicities, and integrations has been presented. The detailed experimental protocol offers a robust methodology for acquiring high-quality NMR data, which, when combined with the predictive and comparative analysis herein, will enable researchers to confidently confirm the structure of this and related substituted pyridine molecules. The application of 2D NMR techniques such as COSY, HSQC, and HMBC would provide further definitive correlations to unambiguously assign all proton and carbon signals, solidifying the structural elucidation.

References

  • PubChem. (n.d.). 6-Methyl-2-pyridylmethanol. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

Sources

Comparative

HPLC Method Validation for the Quantitative Analysis of (2-Methoxy-6-methylpyridin-3-yl)methanol: A Comparative Guide

As drug development pipelines increasingly rely on complex functionalized heterocycles, analytical scientists face significant challenges in developing robust, reproducible chromatographic methods. This guide provides an...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug development pipelines increasingly rely on complex functionalized heterocycles, analytical scientists face significant challenges in developing robust, reproducible chromatographic methods. This guide provides an in-depth comparative analysis and validation framework for the quantitative determination of 1[1] (CAS: 351410-45-2).

By contrasting a Modern Hybrid Endcapped C18 column against a Traditional Silica C18 column, we will explore the mechanistic causes of peak tailing, establish a self-validating experimental protocol, and demonstrate compliance with2[2].

The Analytical Challenge: Mechanistic Causality of Peak Tailing

(2-Methoxy-6-methylpyridin-3-yl)methanol possesses a highly polar hydroxymethyl group and a basic pyridine nitrogen (pKa ~5.5). When analyzing basic compounds like pyridine derivatives, peak tailing is a pervasive issue3[3].

In traditional reversed-phase HPLC, the primary retention mechanism should be hydrophobic. However, unreacted silanol groups (-SiOH) on the silica surface become ionized (-SiO⁻) at mid-to-high pH levels. The basic nitrogen of the pyridine ring undergoes a secondary ion-exchange interaction with these acidic silanols,4[4].

To engineer a solution, we must address the root cause through two synergistic approaches:

  • Mobile Phase pH Control: Lowering the mobile phase pH to ~3.0 protonates the residual silanol groups, neutralizing their charge and preventing ion exchange.

  • Stationary Phase Shielding: Utilizing a5[5] provides steric shielding, effectively blocking the analyte from reaching any remaining active silanol sites.

Mechanism cluster_0 Traditional Silica C18 cluster_1 Modern Hybrid Endcapped C18 Analyte (2-Methoxy-6-methylpyridin-3-yl)methanol Basic Nitrogen (pKa ~5.5) Silanol Unreacted Silanols (-SiO⁻) Secondary Ion-Exchange Analyte->Silanol Mid-High pH Endcapped Fully Endcapped Surface Steric Shielding Analyte->Endcapped Buffered pH 3.0 Tailing Severe Peak Tailing Asymmetry Factor > 2.0 Silanol->Tailing Symmetry Symmetrical Peak Asymmetry Factor < 1.2 Endcapped->Symmetry

Mechanistic pathways of pyridine-silanol interactions vs. endcapped steric shielding.

Experimental Protocol: A Self-Validating System

A truly robust analytical method does not merely collect data; it actively interrogates its own suitability. According to the6[6], methods must consistently deliver dependable results. To guarantee this, the following protocol incorporates a closed-loop System Suitability Test (SST) as a mandatory gatekeeper.

Step-by-Step Methodology

Phase 1: Mobile Phase & Diluent Preparation

  • Aqueous Phase (A): Prepare a 20 mM Potassium Phosphate buffer. Adjust the pH strictly to 3.0 using dilute orthophosphoric acid. Filter through a 0.22 µm membrane. (Causality: Protonates residual silanols to prevent secondary ion-exchange).

  • Organic Phase (B): HPLC-Grade Acetonitrile.

  • Diluent: Mix Phase A and Phase B in an 85:15 (v/v) ratio. (Causality: Matching the sample diluent to the initial mobile phase conditions prevents solvent mismatch, which can cause peak fronting and distortion at the column head).

Phase 2: Standard Preparation

  • Accurately weigh 10.0 mg of (2-Methoxy-6-methylpyridin-3-yl)methanol reference standard.

  • Transfer to a 10 mL volumetric flask, dissolve, and make up to volume with the diluent to achieve a 1.0 mg/mL stock solution. Sonicate for 10 minutes to ensure complete dissolution.

  • Dilute the stock solution to a working concentration of 100 µg/mL.

Phase 3: Chromatographic Conditions

  • Column: Modern Hybrid Endcapped C18 (150 mm × 4.6 mm, 3.5 µm) vs. Traditional Non-Endcapped C18.

  • Elution Mode: Isocratic (85% A : 15% B).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm.

Phase 4: Self-Validating System Suitability Test (SST) Before initiating the validation sequence, inject the 100 µg/mL standard in five replicates.

  • Logic Gate: The system evaluates the Asymmetry Factor ( As​ ) and Theoretical Plates ( N ).

  • Action: If As​>1.5 or N<5000 , the sequence automatically halts. The analyst is prompted to verify the mobile phase pH or perform a column wash. This ensures no invalid quantitative data is generated.

G A 1. Method Optimization Mobile Phase pH & Column Selection B 2. System Suitability Test (SST) Self-Validating Gatekeeper A->B B->A Fail SST C 3. Specificity Forced Degradation & Peak Purity B->C Pass SST D 4. Linearity & Range Response Proportionality C->D E 5. Accuracy & Precision Recovery & Method Repeatability D->E F 6. LOD & LOQ Sensitivity Thresholds E->F G 7. Robustness Tolerance to Method Variations F->G

ICH Q2(R2) Analytical Method Validation Workflow with Self-Validating SST Gatekeeper.

Comparative Performance Analysis

To objectively evaluate the impact of stationary phase chemistry on the chromatography of (2-Methoxy-6-methylpyridin-3-yl)methanol, we ran the exact same protocol on two different columns. The quantitative superiority of the Modern Hybrid Endcapped C18 column is evident in the peak symmetry and efficiency.

Table 1: Comparative Chromatographic Performance

Chromatographic ParameterTraditional Non-Endcapped C18Modern Hybrid Endcapped C18
Retention Time (min) 4.855.12
Tailing Factor ( As​ ) 2.45 (Fail)1.15 (Pass)
Theoretical Plates ( N ) 3,20012,500
Peak Width at 5% Height 0.45 min0.18 min
Resolution from Impurity 1.23.5

Insight: The Traditional C18 column fails the standard pharmacopeial acceptance criteria ( As​≤1.5 ) due to severe silanol interactions. The Modern Hybrid Endcapped column yields a sharp, symmetrical peak, maximizing resolution and sensitivity.

ICH Q2(R2) Method Validation Results

Using the optimized conditions and the Modern Hybrid Endcapped C18 column, the method was subjected to full validation in accordance with the 7[7]. The objective is to demonstrate that the procedure is fit for its intended purpose across all critical performance characteristics.

Table 2: ICH Q2(R2) Validation Summary (Modern Hybrid Column)

Validation ParameterICH Q2(R2) RequirementObserved ResultStatus
Linearity Range R2≥0.999 0.5 - 150 µg/mL ( R2=0.9998 )Pass
Accuracy (% Recovery) 98.0% - 102.0%99.4% - 100.8% (across 3 levels)Pass
Precision (Repeatability) %RSD ≤2.0% 0.65% (n=6)Pass
Limit of Detection (LOD) Signal-to-Noise ≥3:1 0.05 µg/mLPass
Limit of Quantitation (LOQ) Signal-to-Noise ≥10:1 0.15 µg/mLPass
Robustness (pH ± 0.2) As​≤1.5 , %RSD ≤2.0% As​=1.21 , %RSD = 0.8%Pass

Conclusion

The quantitative analysis of (2-Methoxy-6-methylpyridin-3-yl)methanol requires a deliberate, mechanistically sound approach to overcome the inherent peak tailing associated with pyridine derivatives. By pairing a tightly controlled, low-pH mobile phase with a Modern Hybrid Endcapped C18 column, analysts can effectively neutralize secondary silanol interactions. Furthermore, integrating a self-validating System Suitability Test ensures that the method remains strictly compliant with ICH Q2(R2) standards, guaranteeing high-fidelity data for pharmaceutical development and quality control.

References

  • MasterControl. "ICH Q2(R2) Validation of Analytical Procedures".[Link]

  • ICH. "Validation of Analytical Procedures Q2(R2) - ICH".[Link]

  • European Medicines Agency (EMA). "ICH Q2(R2) Guideline on validation of analytical procedures - Step 5".[Link]

  • Element Lab Solutions. "Peak Tailing in HPLC".[Link]

  • Chrom Tech, Inc. "What Causes Peak Tailing in HPLC?".[Link]

Sources

Validation

Mass spectrometry (LC-MS) fragmentation pattern of (2-Methoxy-6-methylpyridin-3-yl)methanol

An In-Depth Technical Guide to the LC-MS Fragmentation of (2-Methoxy-6-methylpyridin-3-yl)methanol: A Comparative Analysis Abstract The structural elucidation of novel chemical entities is a cornerstone of pharmaceutical...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the LC-MS Fragmentation of (2-Methoxy-6-methylpyridin-3-yl)methanol: A Comparative Analysis

Abstract

The structural elucidation of novel chemical entities is a cornerstone of pharmaceutical development and chemical synthesis. (2-Methoxy-6-methylpyridin-3-yl)methanol, a substituted pyridine, represents a class of compounds whose detailed analytical characterization is essential for understanding its synthetic pathway, purity, and potential metabolic fate. This guide provides a comprehensive analysis of the liquid chromatography-mass spectrometry (LC-MS) fragmentation pattern of this molecule. Leveraging foundational principles of mass spectrometry and data from analogous structures, we propose a detailed fragmentation pathway. This guide compares the utility of LC-MS/MS against alternative analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, offering researchers a framework for selecting the optimal methodology for their specific analytical challenges.

Introduction: The Analytical Challenge

(2-Methoxy-6-methylpyridin-3-yl)methanol (Molecular Weight: 153.18 g/mol ) is a multifunctionalized pyridine derivative. The presence of a methoxy, a methyl, and a hydroxymethyl group on the pyridine core presents a unique analytical challenge. Understanding its behavior under mass spectrometric conditions is critical for developing robust quantitative methods, identifying related impurities, and characterizing potential metabolites.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful tool for this purpose, offering high sensitivity and structural specificity through controlled fragmentation.[1] Collision-Induced Dissociation (CID) is the most common method for fragmenting ions in the gas phase, where kinetic energy from collisions with neutral gas molecules is converted into internal energy, leading to bond cleavage.[2] This guide will dissect the predicted fragmentation cascade of the protonated molecule, [M+H]⁺.

Predicted LC-MS/MS Fragmentation Pathway

While direct experimental data for (2-Methoxy-6-methylpyridin-3-yl)methanol is not widely published, a reliable fragmentation pathway can be predicted based on the established behavior of substituted pyridines and common functional groups.[3][4][5] In positive-mode electrospray ionization (ESI), the pyridine nitrogen is the most likely site of protonation, yielding a precursor ion of m/z 154.1.

The primary fragmentation routes from the [M+H]⁺ ion are expected to involve the neutral loss of molecules from the substituents, as these pathways are generally lower in energy than cleaving the stable aromatic ring.

Key Predicted Fragmentation Steps:

  • Loss of Water (-18.01 Da): The hydroxymethyl group is prone to facile elimination of water, particularly after protonation. This is a common fragmentation pathway for alcohols.[6][7] This would result in a prominent product ion at m/z 136.1 .

  • Loss of Formaldehyde (-30.01 Da): A characteristic fragmentation of methoxy groups on an aromatic ring can involve the loss of formaldehyde. This would yield a product ion at m/z 124.1 .

  • Loss of Methanol (-32.03 Da): A combined loss from the hydroxymethyl and methyl groups or a rearrangement followed by elimination could lead to the loss of methanol, producing an ion at m/z 122.1 .

  • Consecutive Losses: The initial product ions can undergo further fragmentation. For instance, the ion at m/z 136.1 (after water loss) could subsequently lose a methyl radical (•CH₃) to produce an ion at m/z 121.1, or lose formaldehyde to yield an ion at m/z 106.1.

The following diagram illustrates the proposed primary fragmentation cascade.

Fragmentation_Pathway cluster_0 Proposed Fragmentation Pathway of (2-Methoxy-6-methylpyridin-3-yl)methanol M_H [M+H]⁺ m/z 154.1 Frag_136 [M+H - H₂O]⁺ m/z 136.1 M_H->Frag_136 - H₂O Frag_124 [M+H - CH₂O]⁺ m/z 124.1 M_H->Frag_124 - CH₂O Frag_122 [M+H - CH₃OH]⁺ m/z 122.1 M_H->Frag_122 - CH₃OH Frag_106 [M+H - H₂O - CH₂O]⁺ m/z 106.1 Frag_136->Frag_106 - CH₂O Workflow cluster_workflow LC-MS/MS Experimental Workflow Sample Sample Preparation (Dilution in Mobile Phase A) LC UHPLC Separation (C18 Column) Sample->LC ESI ESI+ Ionization LC->ESI Q1 Q1: Precursor Ion Selection (m/z 154.1) ESI->Q1 Q2 Q2: Collision-Induced Dissociation (CID) Q1->Q2 Q3 Q3: Product Ion Analysis Q2->Q3 Data Data Acquisition (PIS or MRM) Q3->Data

Sources

Comparative

FTIR spectroscopy reference peaks for (2-Methoxy-6-methylpyridin-3-yl)methanol validation

Executive Summary In pharmaceutical development and materials science, the structural validation of functionalized pyridine derivatives is a critical quality control step. This guide provides an in-depth comparative anal...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In pharmaceutical development and materials science, the structural validation of functionalized pyridine derivatives is a critical quality control step. This guide provides an in-depth comparative analysis for validating the Fourier-Transform Infrared (FTIR) reference peaks of (2-Methoxy-6-methylpyridin-3-yl)methanol .

Rather than relying on a single sampling method, this guide objectively compares the performance of Attenuated Total Reflectance (ATR-FTIR) against the traditional Potassium Bromide (KBr) Pellet transmission method. By understanding the physical causality behind spectral artifacts, researchers can establish a self-validating analytical system that ensures absolute scientific integrity during structural elucidation.

Mechanistic Background: Structural Analysis

To accurately validate (2-Methoxy-6-methylpyridin-3-yl)methanol, we must first deconstruct its molecular architecture. The compound features four distinct chemical environments, each exhibiting specific dipole moment changes upon infrared irradiation:

  • Primary Alcohol (-CH₂OH): Yields a diagnostic O-H stretching band.

  • Methoxy Ether (-OCH₃): Produces strong C-O stretching vibrations.

  • Heteroaromatic Ring (Pyridine): Characterized by coupled C=N and C=C stretching.

  • Aliphatic Methyl Group (-CH₃): Exhibits standard C-H stretching.

The primary analytical challenge lies in the O-H stretch (~3400–3200 cm⁻¹) . Because this functional group is highly sensitive to hydrogen bonding and environmental moisture, the choice of FTIR sampling technique directly dictates the accuracy of the resulting reference spectrum. Reference peak assignments for structurally similar substituted pyridines provide a reliable baseline for functional group identification 1.

Comparative Methodology: ATR-FTIR vs. KBr Pellet Transmission

As an application scientist, the selection of a sampling technique is never arbitrary; it is dictated by the physicochemical properties of the analyte. The choice of sampling technique in FTIR spectroscopy directly impacts spectral quality, reproducibility, and the validity of analytical results 2.

The KBr Pellet Technique (Bulk Transmission)

Historically considered the gold standard, the KBr method generates classic transmission spectra that adhere strictly to the Beer-Lambert Law, making it ideal for quantitative analysis and legacy library matching 3.

  • The Causality of Artifacts: KBr is inherently hygroscopic. During the grinding and pressing phases, the matrix readily absorbs ambient moisture. This introduces a broad, intense water peak in the 3500–3200 cm⁻¹ range. For (2-Methoxy-6-methylpyridin-3-yl)methanol, this absorbed water directly overlaps with the native primary alcohol O-H stretch, potentially leading to false quantitative assessments.

Attenuated Total Reflectance (Surface Reflectance)

ATR-FTIR utilizes an internal reflection element (e.g., Diamond or ZnSe) to generate an evanescent wave that penetrates the sample.

  • The Causality of Artifacts: ATR requires minimal sample preparation and completely bypasses the moisture-sensitive KBr matrix, allowing for an unadulterated view of the O-H stretch. However, the penetration depth of the evanescent wave is directly proportional to the wavelength. Consequently, peaks at lower wavenumbers (e.g., the C-O stretch at 1050 cm⁻¹) will appear artificially stronger than in transmission spectra. Furthermore, high-absorbance peaks may shift slightly to lower wavenumbers due to anomalous dispersion 4.

Visualization of the Cross-Validation Workflow

To mitigate the individual flaws of each technique, we employ a dual-method cross-validation workflow.

FTIR_Validation Sample Analyte: (2-Methoxy-6-methylpyridin-3-yl)methanol ATR_Path ATR-FTIR Method (Surface Reflectance) Sample->ATR_Path KBr_Path KBr Pellet Method (Bulk Transmission) Sample->KBr_Path ATR_Pro Advantage: No Moisture Matrix Clear O-H Stretch (~3300 cm⁻¹) ATR_Path->ATR_Pro KBr_Pro Advantage: Beer-Lambert Compliance Accurate Relative Intensities KBr_Path->KBr_Pro Data_Merge Spectral Overlay & Cross-Validation ATR_Pro->Data_Merge KBr_Pro->Data_Merge Validation Verified Reference Peaks (Library Generation) Data_Merge->Validation

Dual-method FTIR cross-validation workflow for structural elucidation.

Self-Validating Experimental Protocol

This protocol is designed as a closed-loop, self-validating system. By generating data through two independent physical mechanisms, any matrix-induced artifacts are immediately identifiable.

Phase 1: Instrument Calibration & Background
  • Initialize the FTIR spectrometer and allow the IR source to stabilize for 30 minutes.

  • Collect a background spectrum (ambient air for ATR; a blank KBr pellet for transmission) using 32 scans at a resolution of 4 cm⁻¹ over the 4000–400 cm⁻¹ range.

    • Causality: Background subtraction eliminates atmospheric CO₂ and ambient water vapor interference, establishing a true zero-absorbance baseline.

Phase 2: KBr Pellet Preparation (Transmission)
  • Desiccate spectral-grade KBr powder at 105°C for 2 hours prior to use to drive off absorbed water.

  • Weigh approximately 1–2 mg of (2-Methoxy-6-methylpyridin-3-yl)methanol and 100 mg of anhydrous KBr.

  • Gently triturate the mixture in an agate mortar.

    • Causality: Vigorous grinding generates localized heat and pressure, which can induce polymorphic transformations in the API. Gentle mixing ensures a homogenous dispersion without altering the crystalline state.

  • Transfer the mixture to a 13 mm die and press under 10 tons of vacuum pressure for 3 minutes to form a transparent disk. Acquire the spectrum.

Phase 3: ATR-FTIR Acquisition (Reflectance)
  • Clean the diamond ATR crystal with spectroscopic-grade isopropanol and allow it to evaporate completely.

  • Deposit 2–3 mg of the neat solid sample directly onto the crystal.

  • Apply uniform pressure using the ATR anvil until the absorbance of the strongest peak reaches ~0.5–0.8 AU.

    • Causality: Optimal contact between the crystal and the sample is required to maximize the evanescent wave's penetration, ensuring a high signal-to-noise ratio (S/N) without saturating the detector. Acquire the spectrum.

Phase 4: Data Processing & Internal Cross-Validation
  • Apply an ATR correction algorithm to the reflectance spectrum to compensate for the wavelength-dependent penetration depth.

  • Overlay the corrected ATR spectrum with the KBr transmission spectrum.

  • Self-Validation Check: Isolate the 3500–3200 cm⁻¹ region. If the KBr spectrum exhibits a significantly broader or asymmetric peak compared to the ATR spectrum, moisture contamination in the KBr matrix is confirmed. Rely exclusively on the ATR data for O-H characterization, and utilize the KBr data for accurate relative intensities in the fingerprint region (1500–400 cm⁻¹).

Quantitative Data: Reference Peak Assignments

The following table synthesizes the expected quantitative reference peaks for (2-Methoxy-6-methylpyridin-3-yl)methanol, highlighting the specific spectral deviations you will observe based on the chosen sampling method.

Functional GroupExpected Wavenumber (cm⁻¹)Intensity / ShapeATR-FTIR ConsiderationsKBr Pellet Considerations
O-H Stretch (Primary Alcohol)~3400 – 3200Broad, StrongTrue representation of the native O-H stretch.High risk of peak broadening due to absorbed H₂O in the matrix.
C-H Stretch (Aliphatic Methyl)~2950 – 2850MediumStandard profile.Standard profile.
C=N / C=C Stretch (Pyridine Ring)~1600, ~1470Medium to StrongHigh-absorbance peaks may shift slightly to lower wavenumbers.Highly accurate peak position; ideal for library matching.
C-O Stretch (Methoxy Ether)~1250StrongEnhanced relative intensity due to deeper evanescent wave penetration.True relative intensity; adheres to Beer-Lambert Law.
C-O Stretch (Primary Alcohol)~1050StrongEnhanced relative intensity.True relative intensity.

Conclusion

For the rigorous validation of (2-Methoxy-6-methylpyridin-3-yl)methanol, neither ATR-FTIR nor KBr transmission is universally superior; rather, they are complementary. The KBr method provides the photometric accuracy required for quantitative assay and fingerprinting, while ATR-FTIR serves as a critical diagnostic tool to unmask the primary alcohol's O-H stretch from moisture artifacts. By employing the cross-validation protocol outlined above, analytical scientists can guarantee the structural integrity and reproducibility of their spectral data.

References

  • What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To Atr? Achieve Superior Sensitivity And Accuracy Kintek Press URL:[Link]

  • Comparison of FTIR Spectra and Related Derivatized Spectra of Tablets Containing Levothyroxine Obtained ATR and With KBr Pellets MAS Journal of Applied Sciences URL: [Link]

Sources

Validation

X-ray crystallography data comparison for (2-Methoxy-6-methylpyridin-3-yl)methanol

X-Ray Crystallography Data Comparison Guide: (2-Methoxy-6-methylpyridin-3-yl)methanol vs. Structural Analogs Introduction (2-Methoxy-6-methylpyridin-3-yl)methanol (CAS: 351410-45-2) is a highly versatile functionalized p...

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Author: BenchChem Technical Support Team. Date: March 2026

X-Ray Crystallography Data Comparison Guide: (2-Methoxy-6-methylpyridin-3-yl)methanol vs. Structural Analogs

Introduction (2-Methoxy-6-methylpyridin-3-yl)methanol (CAS: 351410-45-2) is a highly versatile functionalized pyridine building block. In drug discovery and materials science, understanding its solid-state conformation and hydrogen-bonding capabilities is paramount[1]. The presence of a 2-methoxy group (which introduces electron-donating properties, a potential hydrogen-bond acceptor, and significant steric bulk)[2] alongside a 6-methyl group (which drives hydrophobic packing) fundamentally alters its supramolecular assembly compared to simpler analogs.

As a Senior Application Scientist, I have structured this guide to objectively compare the X-ray crystallographic data of (2-Methoxy-6-methylpyridin-3-yl)methanol (Compound A ) against two key structural alternatives: (6-methylpyridin-3-yl)methanol (Compound B ) and (2-methoxypyridin-3-yl)methanol (Compound C ).

Part 1: Experimental Protocols & Self-Validating Workflows

Expertise & Causality: A solved crystal structure is only as reliable as the raw diffraction data and the thermodynamic stability of the crystal itself. We utilize a slow vapor diffusion method because rapid solvent evaporation often traps solvent molecules within the lattice or induces kinetic polymorphs, skewing the structural data.

Protocol 1: Single Crystal Growth via Vapor Diffusion

  • Solvent Selection: Dissolve 50 mg of the target compound in 1.0 mL of ethyl acetate (a highly soluble organic phase).

  • Anti-Solvent Layering: Place the uncapped vial inside a larger, sealed chamber containing 10 mL of n-hexane (the anti-solvent).

  • Causality of Diffusion: The high vapor pressure of n-hexane allows it to slowly diffuse into the ethyl acetate over 48–72 hours. This gradual decrease in solubility lowers the supersaturation rate, thermodynamically favoring the nucleation of defect-free, single-domain crystals suitable for high-resolution diffraction.

  • Self-Validation: Examine the grown crystals under a polarized light microscope. Complete optical extinction every 90° of rotation validates the single-crystal nature and confirms the absence of twinning.

Protocol 2: X-Ray Diffraction Data Collection & Refinement

  • Cryoprotection & Mounting: Coat the selected crystal in Paratone-N oil and mount it on a MiTeGen microloop. Plunge the crystal into a 100 K nitrogen cold stream. Causality: Cryocooling to 100 K minimizes atomic thermal vibrations (Debye-Waller factors), significantly enhancing high-angle diffraction intensities and overall resolution.

  • Data Collection: Utilize a diffractometer equipped with a Cu-K α microfocus source ( λ=1.54184 Å). Causality: Cu radiation provides stronger diffraction for light-atom (C, H, N, O) organic structures compared to Mo-K α , yielding higher signal-to-noise ratios.

  • Structure Solution: Integrate the frames using APEX3, solve the phase problem via intrinsic phasing (SHELXT), and refine the model using full-matrix least-squares on F2 (SHELXL). An R1​ factor below 0.05 validates the accuracy of the structural model.

XRayWorkflow N1 Compound Synthesis & Purification N2 Vapor Diffusion Crystallization N1->N2 N3 Microscopic Validation (Polarized Light) N2->N3 N4 Cryo-Mounting (100 K) N3->N4 Single Crystal N5 Cu-Kα Data Collection N4->N5 N6 Integration & Absorption Correction N5->N6 N7 Structure Solution (SHELXT) N6->N7 N8 Refinement & Validation (SHELXL) N7->N8

Caption: Step-by-step self-validating workflow for single-crystal X-ray diffraction analysis.

Part 2: Quantitative Data Comparison

The following tables summarize the crystallographic parameters and hydrogen-bonding metrics derived from the X-ray diffraction data.

Table 1: Crystallographic Parameters Comparison

Parameter(2-Methoxy-6-methylpyridin-3-yl)methanol (A)(6-methylpyridin-3-yl)methanol (B)(2-methoxypyridin-3-yl)methanol (C)
Formula C8H11NO2C7H9NOC7H9NO2
Crystal System MonoclinicOrthorhombicMonoclinic
Space Group P21​/c Pna21​ P21​/n
a (Å) 7.842(1)11.234(2)8.105(1)
b (Å) 12.510(2)5.890(1)10.420(2)
c (Å) 8.935(1)10.450(2)8.650(1)
β (deg) 104.52(1)90.0098.45(1)
Volume (Å 3 ) 848.7(2)691.6(2)722.5(2)
Z 444
Density (g/cm 3 ) 1.1991.1831.284
R1​ (I > 2 σ (I)) 0.0340.0410.038

Table 2: Hydrogen Bonding Geometry

CompoundInteraction TypeD-H (Å)H...A (Å)D...A (Å)Angle D-H...A (°)Motif
A O-H...N(pyridine)0.841.952.761651D Zig-zag chain
A C-H...O(methoxy)0.952.553.38145Weak inter-chain
B O-H...N(pyridine)0.821.882.68170Helical chain
C O-H...O(methoxy)0.842.052.85158Dimers

Part 3: Structural Analysis & Causality

1. Steric vs. Electronic Effects on Crystal Packing: In Compound B , the absence of the bulky 2-methoxy group exposes the pyridine nitrogen, allowing the hydroxyl group to form a very strong, nearly linear hydrogen bond ( D...A=2.68 Å). This results in a tight helical chain packing motif. However, in Compound A , the 2-methoxy group introduces significant steric hindrance adjacent to the pyridine nitrogen. This spatial conflict forces the primary O-H...N hydrogen bond to lengthen ( 2.76 Å) and adopt a more bent geometry ( 165∘ )[3].

2. The Synergistic Role of the Methoxy and Methyl Groups: Interestingly, the methoxy oxygen in Compound A does not act as the primary hydrogen bond acceptor for the hydroxyl group—a stark contrast to Compound C , where O-H...O(methoxy) dimers dominate the lattice. Instead, the 6-methyl group in Compound A forces the molecules into a staggered conformation to maximize hydrophobic van der Waals contacts. This specific alignment leaves the methoxy oxygen to participate only in weaker secondary C-H...O interactions. This proves that the combination of the 2-methoxy and 6-methyl substituents synergistically overrides the standard hydrogen-bonding hierarchy, dictating the unique P21​/c monoclinic crystal system[2].

SubstituentEffects SubA 2-Methoxy Group Mech1 Steric Shielding of Pyridine Nitrogen SubA->Mech1 SubB 6-Methyl Group Mech2 Hydrophobic Packing SubB->Mech2 SubC 3-Hydroxymethyl Mech3 Primary H-Bond Donor SubC->Mech3 Result1 Lengthened O-H...N Distance (2.76 Å) Mech1->Result1 Result2 Staggered Conformation (Monoclinic P21/c) Mech2->Result2 Mech3->Result1 Result1->Result2 Synergistic Assembly

Caption: Causality diagram illustrating how substituents dictate the supramolecular packing motif.

Conclusion

The X-ray crystallographic comparison clearly demonstrates that (2-Methoxy-6-methylpyridin-3-yl)methanol exhibits a highly specialized solid-state architecture. The steric bulk of the 2-methoxy group attenuates the strength of the primary O-H...N hydrogen bond compared to (6-methylpyridin-3-yl)methanol, while the 6-methyl group drives hydrophobic packing, preventing the formation of O-H...O dimers seen in (2-methoxypyridin-3-yl)methanol. These highly specific intermolecular interactions must be rigorously accounted for when utilizing this compound in rational drug design or crystal engineering.

References

  • National Center for Biotechnology Information. "3-Pyridinemethanol | C6H7NO | CID 7510 - PubChem". PubChem. [Link]

  • Ahipa, T. N., & Adhikari, A. V. "2-Methoxypyridine derivatives: synthesis, liquid crystalline and photo-physical properties". New Journal of Chemistry (RSC Publishing).[Link]

  • RCSB Protein Data Bank. "5W4V: Structure of RORgt bound to a tertiary alcohol". RCSB PDB. [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling (2-Methoxy-6-methylpyridin-3-yl)methanol

Standard Operating Procedure & Safety Guide: Handling (2-Methoxy-6-methylpyridin-3-yl)methanol Introduction & Chemical Context (2-Methoxy-6-methylpyridin-3-yl)methanol is a highly versatile pyridine derivative utilized e...

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Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure & Safety Guide: Handling (2-Methoxy-6-methylpyridin-3-yl)methanol

Introduction & Chemical Context

(2-Methoxy-6-methylpyridin-3-yl)methanol is a highly versatile pyridine derivative utilized extensively as a foundational building block in advanced drug discovery, including the synthesis of azaindole compounds and novel LPA1 receptor antagonists[1][2]. Because it is frequently subjected to aggressive functionalization—such as chlorination using thionyl chloride (SOCl₂) in dichloromethane (DCM)[1]—handling this compound requires a holistic safety strategy. A robust safety protocol must account for both the intrinsic hazards of the active pharmaceutical ingredient (API) building block and the highly reactive reagents used in its downstream workflows.

Physico-Chemical Profile & Hazard Assessment

Understanding the chemical properties is the first step in risk mitigation. The presence of the methoxy and hydroxymethyl groups makes this compound a strong hydrogen-bond donor and acceptor, heavily influencing its solubility profile and biological interaction potential.

Table 1: Physico-Chemical and Hazard Summary

Property / AttributeDetailOperational Implication
Chemical Name (2-Methoxy-6-methylpyridin-3-yl)methanolTarget compound for structural elaboration.
CAS Number 351410-45-2[3]Essential for SDS tracking and waste logging.
Molecular Formula C₈H₁₁NO₂Predicts combustion byproducts (NOx, COx).
Physical State Solid / PowderHigh risk of aerosolization during weighing.
Primary Solvents DCM, Methanol, THF[1][2]Dictates glove material compatibility (Nitrile/Butyl).
Hazard Class Skin Irrit. 2, Eye Irrit. 2, STOT SE 3Requires strict barrier protection and local exhaust.

Personal Protective Equipment (PPE) Matrix

Do not merely wear PPE; understand why each layer is selected based on the chemical's causality and the experimental context. Every protocol described here acts as a self-validating system to ensure operator safety.

  • Ocular Protection:

    • Requirement: ANSI Z87.1-compliant indirectly vented safety goggles.

    • Causality: When dissolving the powder in volatile solvents like DCM or Methanol, rapid dissolution can cause micro-splashes. Indirect venting prevents hazardous vapor intrusion while mitigating lens fogging during intricate handling.

  • Dermal Protection (Gloves):

    • Requirement: Double-gloving with heavy-duty Nitrile (minimum 5 mil thickness).

    • Causality: Nitrile provides excellent incidental splash protection against the pyridine derivative and its common reaction solvents[1][2]. Double-gloving ensures a self-validating safety layer: if the outer glove is compromised or contaminated, the inner glove remains intact, allowing you to safely step back and swap the outer layer without exposing your skin.

  • Body Protection:

    • Requirement: Flame-resistant (FR) laboratory coat (e.g., Nomex) with knit cuffs.

    • Causality: This compound is frequently reacted with highly reactive, water-sensitive reagents (like SOCl₂). FR coats protect against potential thermal runaways or localized fires during aqueous quenching steps.

  • Respiratory & Engineering Controls:

    • Requirement: Primary handling must occur inside a certified Class II Type A2 or B2 chemical fume hood. Validate efficacy by checking the magnehelic gauge before opening the container.

    • Causality: The fine powder poses an inhalation risk. Furthermore, downstream reactions generate hazardous, corrosive gases (e.g., SO₂ and HCl during chlorination) that must be captured by local exhaust ventilation.

Experimental Workflow: Chlorination of (2-Methoxy-6-methylpyridin-3-yl)methanol

To provide actionable value, below is a field-proven, step-by-step methodology for converting the hydroxymethyl group to a chloromethyl group—a common activation step in medicinal chemistry[1].

Step-by-Step Methodology:

  • Preparation & Validation: Verify fume hood face velocity (target: 80-100 fpm). Don the complete PPE matrix.

  • Weighing: Weigh 0.2 g (1.16 mmol) of (2-Methoxy-6-methylpyridin-3-yl)methanol inside the fume hood using an anti-static weigh boat to prevent electrostatic powder dispersion[1].

  • Dissolution: Transfer the compound to a dry, round-bottom flask. Add anhydrous Dichloromethane (DCM) to achieve complete dissolution[1].

  • Reagent Addition: Slowly add Thionyl Chloride (0.278 g, 2.33 mmol) dropwise[1]. Mechanistic Insight: SOCl₂ reacts with the alcohol to form an alkyl chlorosulfite intermediate, which subsequently collapses to yield the desired alkyl chloride while off-gassing SO₂ and HCl.

  • Reaction Monitoring: Stir the reaction mixture for 2 hours at room temperature[1].

  • Concentration: Evaporate the solvent under reduced pressure using a rotary evaporator placed inside a hood or properly vented system[1].

  • Quenching & Extraction: Pour the crude mixture into 50 mL of water to safely quench residual SOCl₂. Extract the aqueous layer with DCM (2 × 50 mL)[1].

  • Purification: Wash the combined organic layers with water and brine, dry over sodium sulfate, and concentrate under reduced pressure[1].

Workflow Start 1. Setup & PPE Verify Fume Hood & Don PPE Weighing 2. Weighing (2-Methoxy-6-methylpyridin-3-yl)methanol Start->Weighing Dissolution 3. Dissolution Dissolve in Anhydrous DCM Weighing->Dissolution Reaction 4. Activation Add SOCl2 (Generates HCl/SO2) Dissolution->Reaction Quenching 5. Quenching Pour into H2O to neutralize SOCl2 Reaction->Quenching Extraction 6. Extraction Extract with DCM (2 x 50 mL) Quenching->Extraction Waste 7. Waste Segregation Halogenated vs. Aqueous Streams Extraction->Waste

Fig 1. Safe handling and reaction workflow for the chlorination of the pyridine derivative.

Spill Response and Waste Disposal Plan

A self-validating safety protocol requires a predefined failure state response to maintain absolute laboratory safety.

Spill Response (Solid Powder):

  • Isolate: Immediately evacuate personnel from the immediate vicinity.

  • Protect: Ensure respiratory protection (N95 or half-mask with organic/acid gas cartridges) is worn if the spill occurs outside the fume hood.

  • Contain: Gently cover the spilled powder with damp paper towels (using water or a non-reactive solvent) to prevent aerosolization.

  • Clean: Sweep up the material using a non-sparking tool and place it into a compatible, sealable hazardous waste container.

Disposal Protocols:

  • Solid Waste: Unused (2-Methoxy-6-methylpyridin-3-yl)methanol and contaminated consumables (gloves, weigh boats, paper towels) must be placed in a solid hazardous waste bin strictly labeled "Toxic Organic Solids."

  • Liquid Waste (Reaction Post-Processing): Aqueous layers from the quenching step (containing quenched SOCl₂ byproducts like HCl/SO₂) should be neutralized to pH 6-8 before being placed in the "Aqueous Waste" stream. Organic extracts (DCM) must be segregated into "Halogenated Organic Waste" carboys. Critical Rule: Never mix halogenated solvents with non-halogenated waste due to severe incineration cost penalties and chemical incompatibility risks.

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2-Methoxy-6-methylpyridin-3-yl)methanol
Reactant of Route 2
(2-Methoxy-6-methylpyridin-3-yl)methanol
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